Structural Profiling and Synthetic Utility of 3-(Oxolan-3-ylmethoxy)propan-1-amine in Targeted Drug Discovery
Executive Summary The evolution of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has elevated the role of chemical linkers from passive structural tethe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has elevated the role of chemical linkers from passive structural tethers to active modulators of pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical whitepaper provides an in-depth analysis of 3-(Oxolan-3-ylmethoxy)propan-1-amine , a highly versatile aliphatic ether-amine building block. By bridging the gap between highly flexible polyethylene glycol (PEG) chains and rigid cyclic scaffolds, this compound offers a unique structural paradigm for modern medicinal chemistry.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of a building block is the first step in rational drug design. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) consists of a primary amine attached to a propyl chain, which is ether-linked to a methyl group on the C3 position of an oxolane (tetrahydrofuran) ring ()[1].
Quantitative Data Summary:
Property
Value
Structural Significance
Molecular Formula
C₈H₁₇NO₂
Optimal low molecular weight for incorporation into larger bivalent molecules[1].
Molecular Weight
159.23 g/mol
Minimizes the total mass burden of the linker region[1].
Topological Polar Surface Area (TPSA)
44.48 Ų
Maintains membrane permeability while providing sufficient polarity[1].
Calculated LogP
0.3883
Highly hydrophilic; ideal for counteracting lipophilic warheads[1].
H-Bond Donors / Acceptors
1 / 3
Enhances aqueous solubility through robust solvent interactions[1].
Rotatable Bonds
5
Strikes a balance between flexibility and conformational restriction[1].
Mechanistic Insight:
The oxolane ring introduces a critical degree of conformational restriction. While standard linear PEG linkers are highly flexible and water-soluble, their entropic penalty upon binding to target proteins (e.g., during the formation of a target-PROTAC-ligase ternary complex) can significantly impair target degradation efficacy ()[2]. By incorporating a cyclic aliphatic ether (oxolane), the number of rotatable bonds is restricted compared to a purely linear chain. This rigidification helps pre-organize the linker conformation, lowering the entropic penalty of binding ()[3], while the ether oxygens maintain the hydrogen-bond accepting capabilities necessary for aqueous solubility ()[4].
To ensure scientific integrity, the handling and integration of this building block must follow rigorous, self-validating protocols.
Protocol A: LC-MS Analytical Validation & Quality Control
Before utilizing 3-(Oxolan-3-ylmethoxy)propan-1-amine in complex multi-step syntheses, its purity and identity must be analytically verified.
Step 1: Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).
Causality: This specific solvent ratio ensures complete solvation of both the polar primary amine and the slightly lipophilic oxolane ring, preventing sample precipitation in the injection loop.
Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).
Causality: Formic acid acts as an ion-pairing agent. It protonates the primary amine, preventing secondary tailing interactions with residual silanols on the silica stationary phase, thereby ensuring a sharp, symmetrical chromatographic peak.
Step 3: Mass Spectrometry (ESI+): Monitor for the protonated molecular ion [M+H]⁺ at m/z 160.2.
Self-Validation System: Prior to sample injection, execute a blank solvent run. This validates that the system is free of column carryover or background contamination at the target m/z, ensuring that the detected signal is exclusively from the analyte.
Protocol B: HATU-Mediated Amide Coupling Workflow
The primary amine of this linker is highly nucleophilic, making it ideal for conjugation to carboxylic acid-bearing pharmacophores.
Step 1: Carboxylic Acid Activation: In a flame-dried, inert reaction vial, dissolve 1.0 equivalent (eq) of the target carboxylic acid ligand in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive O-Atab active ester. DIPEA is selected because its bulky isopropyl groups make it a sterically hindered base; it effectively deprotonates the carboxylic acid without acting as a competing nucleophile against the active ester.
Step 2: Linker Conjugation: Add 1.1 eq of 3-(Oxolan-3-ylmethoxy)propan-1-amine dropwise to the activated mixture. Stir for 2-4 hours at room temperature.
Causality: The primary amine attacks the active ester to form a robust, metabolically stable peptide (amide) bond. A slight stoichiometric excess (1.1 eq) of the amine ensures the complete consumption of the typically more expensive and complex carboxylic acid ligand.
Step 3: Quenching & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).
Self-Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin. The disappearance of the primary amine spot (which typically stains a deep purple/pink) provides immediate, visual confirmation that the coupling reaction has reached completion.
Workflow Visualization
The following diagram illustrates the logical synthetic progression of integrating 3-(Oxolan-3-ylmethoxy)propan-1-amine into a bivalent degrader molecule.
Synthetic workflow integrating 3-(Oxolan-3-ylmethoxy)propan-1-amine into a PROTAC degrader.
Conclusion
3-(Oxolan-3-ylmethoxy)propan-1-amine represents a highly optimized building block for advanced medicinal chemistry. By providing an exact molecular weight of 159.23 g/mol and a formula of C₈H₁₇NO₂, it delivers predictable mass additions during synthesis[1]. More importantly, its structural fusion of a rigid oxolane core with a hydrophilic aliphatic ether and a reactive primary amine allows drug developers to finely tune the solubility, flexibility, and binding thermodynamics of complex therapeutic modalities.
References
Sun, Y. et al. "Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties." NIH Public Access. URL:[Link]
Adamson, C. et al. "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)." bioRxiv. URL:[Link]
Pacchiano, F. et al. "A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects." Journal of Medicinal Chemistry. URL:[Link]
Comprehensive Solubility and Miscibility Profiling of 3-(Oxolan-3-ylmethoxy)propan-1-amine in Organic Solvents: A Guide for PROTAC Linker Optimization
Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the physicochemical properties of the linker moiety are as critical as the binding affinities of the warhead and E3 ligase ligand...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD), the physicochemical properties of the linker moiety are as critical as the binding affinities of the warhead and E3 ligase ligands. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) has emerged as a highly versatile, bifunctional building block used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].
Because this compound is a liquid at room temperature[2], traditional "solubility" metrics in organic solvents must be approached through the lens of miscibility and cosolvency. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, predictive miscibility profiles in standard organic solvents, and a self-validating experimental protocol for quantifying its thermodynamic solubility limits in non-polar systems.
Physicochemical Grounding & Mechanistic Insights
To accurately predict how 3-(Oxolan-3-ylmethoxy)propan-1-amine behaves in various organic solvents, we must first deconstruct its molecular architecture (SMILES: NCCCOCC1COCC1)[3]. The molecule features a primary aliphatic amine, an acyclic ether linkage, and a tetrahydrofuran (oxolane) ring.
Thermodynamic Drivers of Solvation
Hydrogen Bonding Capacity: The molecule possesses a Topological Polar Surface Area (TPSA) of 44.48 Ų, driven by one hydrogen bond donor (the primary amine) and three hydrogen bond acceptors (the amine nitrogen and two ether oxygens)[3]. This high H-bond capacity allows it to easily overcome the enthalpy of cavity formation in polar protic solvents.
Lipophilicity vs. Polarity: With a calculated LogP of 0.3883, the compound exhibits a near-ideal balance of hydrophilicity and lipophilicity[3]. It is lipophilic enough to interact favorably with aprotic organic solvents, yet polar enough to maintain aqueous compatibility.
PEG-like vs. Alkyl Linker Dynamics: In PROTAC design, the choice between PEG-based and alkyl-based linkers dictates the molecule's solubility and permeability[4]. The ether oxygens in 3-(Oxolan-3-ylmethoxy)propan-1-amine mimic a short PEG chain, achieving solubility via the multiple presentation of ether oxygens' lone pairs, which drives enthalpy-favorable hydration[]. This contrasts with pure alkyl linkers, which rely on entropy-driven micelle-like dispersion and often suffer from poor aqueous solubility[]. Furthermore, the primary amine can be protonated depending on the microenvironment, which significantly enhances solubility in polar media, a common strategy utilized in piperazine- and amine-containing PROTAC linkers[6].
Quantitative Miscibility & Solvation Profile
Because 3-(Oxolan-3-ylmethoxy)propan-1-amine is a liquid[2], it does not possess a crystal lattice energy that needs to be overcome during dissolution. Therefore, it is fully miscible in a wide range of polar and semi-polar organic solvents. The table below summarizes its predicted miscibility profile based on dielectric constants and functional group interactions.
Organic Solvent
Dielectric Constant (ε)
Miscibility Profile
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
46.7
Fully Miscible
Strong dipole-dipole interactions; DMSO acts as a potent H-bond acceptor for the primary amine.
Methanol (MeOH)
32.7
Fully Miscible
Protic solvent; provides excellent H-bond matching with both the ether oxygens and the amine group.
Dichloromethane (DCM)
8.9
Fully Miscible
The solvent's polarizability perfectly matches the lipophilic oxolane backbone (LogP 0.3883)[3].
Ethyl Acetate (EtOAc)
6.0
Fully Miscible
The ester carbonyl accepts H-bonds from the amine, while the alkyl groups solvate the oxolane ring.
n-Hexane
1.9
Partially Miscible / Limited
Highly non-polar environment cannot satisfy the H-bonding requirements of the amine and ether oxygens, leading to potential phase separation at high concentrations.
Experimental Methodologies for Solubility Determination
When assessing the solubility limits of this liquid amine in non-polar solvents (e.g., hexane or heptane) or when evaluating its behavior in complex aqueous-organic cosolvent mixtures, standard visual assessments are insufficient. We recommend a modified Shake-Flask Method adapted from OECD Test Guideline 105[7], coupled with LC-MS quantification[8].
Protocol: Modified Shake-Flask Method for Liquid Amines
Expertise & Experience Note: Traditional UV-Vis spectroscopy is widely used for shake-flask solubility assays[9]. However, 3-(Oxolan-3-ylmethoxy)propan-1-amine lacks an aromatic chromophore, rendering direct UV detection highly inaccurate. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) must be utilized to ensure a self-validating and trustworthy quantification system[8].
Step 1: Saturation & Dosing
Dispense 2.0 mL of the target non-polar organic solvent (e.g., n-hexane) into a chemically inert, sealed borosilicate glass vial.
Incrementally add 3-(Oxolan-3-ylmethoxy)propan-1-amine until a distinct biphasic system (liquid-liquid phase separation) is observed, indicating that the saturation point of the organic solvent has been exceeded.
Step 2: Thermodynamic Equilibration
Place the sealed vials in a thermomixer or orbital shaker equipped with precise temperature control (e.g., 25.0 ± 0.1 °C).
Agitate at 800 rpm for 24 to 48 hours. Causality: Extended agitation ensures true thermodynamic equilibrium is reached between the solute-rich phase and the solvent-rich phase, preventing the underestimation of solubility that occurs in rapid kinetic assays[9].
Step 3: Phase Separation
Transfer the vials to a temperature-controlled centrifuge.
Centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over filtration for liquid amines. Filtration through standard membranes can lead to severe adsorptive losses of the amine or the formation of microdroplet emulsions, skewing the final concentration data[8].
Step 4: Analytical Quantification (LC-MS)
Carefully extract a 50 µL aliquot from the upper solvent-rich phase using a positive displacement pipette (to avoid disturbing the phase boundary).
Dilute the aliquot 1:100 in an LC-MS compatible diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to protonate the amine and ensure sharp peak shapes[6].
Quantify the concentration against a previously established multi-point calibration curve using LC-MS in positive electrospray ionization (ESI+) mode, monitoring the [M+H]+ ion at m/z 160.2[8].
Workflow Visualization
Below is the logical workflow for the thermodynamic solubility and miscibility determination of liquid amines, mapped using the DOT language.
Caption: Thermodynamic solubility and miscibility determination workflow for liquid amine linkers.
Conclusion
The integration of 3-(Oxolan-3-ylmethoxy)propan-1-amine into PROTAC architectures offers a strategic advantage by balancing the lipophilicity required for cell permeability with the enthalpy-driven hydration provided by its ether oxygens[4][]. Because it is a liquid, its formulation and purification rely heavily on its miscibility profile. By utilizing the modified shake-flask method combined with LC-MS quantification, researchers can accurately map its phase boundaries in non-polar solvents, ensuring robust, data-driven decisions during early-stage drug development and linker optimization.
Comprehensive Technical Guide: Chemical Identifiers, Physicochemical Profiling, and Synthetic Applications of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural design of the linker is as critical as the binding affinity of the pharmacophores it connect...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural design of the linker is as critical as the binding affinity of the pharmacophores it connects. 3-(Oxolan-3-ylmethoxy)propan-1-amine has emerged as a highly specialized bifunctional building block. By incorporating a tetrahydrofuran (oxolane) ring into an aliphatic ether backbone, this molecule bridges the gap between the high aqueous solubility of traditional polyethylene glycol (PEG) chains and the conformational rigidity required to minimize entropic penalties during target binding.
This whitepaper provides a rigorous breakdown of the chemical identifiers, physicochemical properties, and field-validated protocols for integrating and analyzing 3-(Oxolan-3-ylmethoxy)propan-1-amine in advanced drug discovery workflows.
Accurate compound tracking and computational modeling rely on standardized identifiers and high-fidelity physicochemical data. The incorporation of the oxolane ring significantly alters the topological polar surface area (TPSA) and partition coefficient (LogP) compared to purely aliphatic amines.
Table 1: Core Chemical Identifiers and Computational Properties
Property / Identifier
Value / Description
Chemical Name
3-(Oxolan-3-ylmethoxy)propan-1-amine
Synonyms
3-(tetrahydrofuran-3-ylmethoxy)propan-1-amine
CAS Registry Number
933701-26-9
Molecular Formula
C₈H₁₇NO₂
Molecular Weight
159.23 g/mol
SMILES String
NCCCOCC1COCC1
LogP (Calculated)
0.3883
TPSA
44.48 Ų
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
3 (Ether Oxygens, Amine Nitrogen)
Data synthesized from validated computational chemistry databases ().
Mechanistic Insight: The calculated LogP of 0.3883 and a TPSA of 44.48 Ų indicate excellent aqueous solubility. When this linker is conjugated to highly lipophilic warheads (e.g., kinase inhibitors or E3 ligase ligands), it acts as a solubility-enhancing module, preventing the final conjugate from violating Lipinski’s rules for oral bioavailability.
Strategic Utility in "Linkerology"
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker must facilitate the formation of a stable ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 Ubiquitin Ligase.
Traditional PEG linkers, while soluble, possess high conformational entropy. Upon ternary complex formation, the "freezing" of this flexible chain incurs a massive entropic penalty (
ΔS
), which can severely diminish the overall binding free energy (
ΔG
). By substituting a segment of the PEG chain with an oxolane ring, 3-(Oxolan-3-ylmethoxy)propan-1-amine restricts the available dihedral angles. This pre-organizes the linker trajectory, reducing the entropic penalty and enhancing degradation potency—a principle recently validated in the optimization of rigidified PROTAC linkers ().
Fig 1: Ternary complex formation highlighting the structural role of the oxolane linker.
Synthetic Integration: Amide Coupling Protocol
The primary amine of 3-(Oxolan-3-ylmethoxy)propan-1-amine is highly nucleophilic, making it an ideal candidate for amide coupling with carboxylic acid-bearing payloads. To ensure a self-validating and high-yielding reaction—especially when dealing with complex, epimerization-prone chiral warheads—a HATU-mediated activation strategy is mandated.
Step-by-Step Methodology
Pre-Activation: Dissolve the carboxylic acid payload (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 15 minutes.
Causality: HATU forms a highly reactive 7-azabenzotriazole (HOAt) active ester. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently deprotonates the acid.
Amine Introduction: Add 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours under an inert nitrogen atmosphere.
Causality: A slight stoichiometric excess of the amine ensures complete consumption of the typically more valuable payload.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer 3× with Ethyl Acetate (EtOAc).
Causality: The oxolane linker imparts significant polarity. If the product partitions poorly into EtOAc, switching to a more polar extraction solvent (e.g., 2-Methyltetrahydrofuran) or utilizing a salting-out effect with brine is required.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.
Validating the successful incorporation of this linker requires orthogonal analytical techniques. Because the molecule is highly polar and basic, standard analytical methods must be adapted.
LC-MS Protocol (HILIC)
On a standard C18 column under acidic conditions (0.1% Formic Acid), the protonated amine of the unconjugated linker (or small conjugates) will elute in the void volume (
t0
). This leads to severe matrix effects and ion suppression in the MS source. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required to achieve orthogonal retention via polar partitioning.
Table 2: HILIC LC-MS Gradient Parameters
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (10 mM NH₄HCO₂, pH 3)
% Mobile Phase B (Acetonitrile)
0.0
0.4
5
95
1.0
0.4
5
95
5.0
0.4
50
50
6.0
0.4
50
50
6.1
0.4
5
95
8.0
0.4
5
95
Causality: Ammonium formate provides the necessary ionic strength to maintain sharp peak shapes and prevent secondary interactions between the basic amine and free silanols on the stationary phase.
NMR Structural Elucidation
When validating the final amide conjugate via ¹H NMR (in DMSO-
d6
), the primary diagnostic markers are:
Disappearance of the broad singlet corresponding to the primary amine (~1.5–2.0 ppm).
Emergence of a distinct amide proton triplet (~7.8–8.2 ppm, coupling to the adjacent -CH₂- group).
Retention of the complex multiplets in the 3.5–3.9 ppm region, which correspond to the protons adjacent to the ether oxygens within the oxolane ring and the aliphatic chain.
Fig 2: Orthogonal analytical workflow for the validation of highly polar linker conjugates.
References
Adamson, C., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). bioRxiv.[Link]
Exploratory
Physicochemical Profiling of 3-(Oxolan-3-ylmethoxy)propan-1-amine: A Comprehensive Guide to pKa Determination and Mechanistic Behavior
Executive Summary In the rational design of targeted therapeutics and advanced delivery systems, the acid dissociation constant (pKa) of a linker or pharmacophore dictates its solubility, lipophilicity (logD), and target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rational design of targeted therapeutics and advanced delivery systems, the acid dissociation constant (pKa) of a linker or pharmacophore dictates its solubility, lipophilicity (logD), and target-binding kinetics. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a highly versatile, polyether-functionalized aliphatic amine. This whitepaper provides a rigorous theoretical framework and self-validating experimental methodologies for determining the pKa of this molecule, empowering researchers to accurately predict its ionization behavior in physiological environments.
Structural Analysis and Theoretical pKa Framework
To predict the physicochemical behavior of 3-(Oxolan-3-ylmethoxy)propan-1-amine, we must deconstruct its functional groups. The molecule consists of a primary aliphatic amine terminus, an acyclic ether linkage, and a cyclic ether (tetrahydrofuran/oxolane ring).
The Causality of Inductive Effects
Typically, simple primary aliphatic amines (e.g., propylamine) exhibit pKa values between 10.0 and 11.0 due to the electron-donating nature of the alkyl chain, which stabilizes the protonated ammonium cation[1]. However, the introduction of an electronegative oxygen atom in the ether linkage fundamentally alters the electron density of the molecule.
Through the sigma-bond network, the ether oxygen exerts an electron-withdrawing inductive effect (-I effect). This withdrawal pulls electron density away from the nitrogen center, destabilizing the localized positive charge of the conjugate acid (the ammonium ion)[1]. Because the conjugate acid is less stable, it is more prone to donate its proton to the solvent, resulting in a lower pKa.
By examining structurally homologous gamma-alkoxyamines, we can establish a highly accurate predictive baseline:
3-Methoxypropylamine: The presence of a methoxy group at the gamma position lowers the pKa to 9.73 [2].
3-Ethoxypropylamine: Similarly, the ethoxy substitution yields a pKa of 9.79 [3].
Given that the acyclic ether oxygen in 3-(oxolan-3-ylmethoxy)propan-1-amine is also positioned at the gamma carbon relative to the amine, its primary pKa will closely mirror these analogs, landing at approximately 9.75 .
Conversely, the ether oxygens (both acyclic and cyclic) are exceptionally weak bases. The pKa of a protonated aliphatic ether (oxonium ion) typically ranges from -2.0 to -3.0 [4]. Therefore, these oxygen centers remain strictly neutral under all physiological and standard laboratory conditions.
Quantitative Data & Comparative Analysis
The table below summarizes the pKa values of the target molecule alongside its structural analogs to highlight the inductive attenuation of basicity.
Understanding the speciation profile of the molecule across the pH spectrum is critical for formulation and extraction protocols. The protonation occurs in a distinct, stepwise manner dictated by the vast difference in basicity between the amine and the ether oxygens.
Protonation pathway of 3-(Oxolan-3-ylmethoxy)propan-1-amine across pH ranges.
Self-Validating Experimental Protocols for pKa Determination
To achieve regulatory-grade physicochemical data, a single analytical method is insufficient. As a Senior Application Scientist, I mandate a self-validating system where bulk thermodynamic measurements (Potentiometry) are orthogonally verified by site-specific structural measurements (NMR).
Self-validating experimental workflow for precise pKa determination.
This method measures the bulk consumption of protons to derive the macroscopic pKa.
Background Electrolyte Preparation: Dissolve 2.0 mM of the analyte in a 0.15 M KCl aqueous solution.
Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological osmolarity and pins the activity coefficients of the ions. This ensures the concentration-based dissociation constant (
Ka′
) remains stable, allowing for an accurate derivation of the thermodynamic pKa.
Acidic Pre-Titration: Lower the initial pH of the solution to ~2.0 using standardized 0.1 M HCl under a continuous Argon blanket.
Causality: Starting at a low pH ensures the primary amine is 100% protonated before the measurement begins. The Argon blanket prevents atmospheric
CO2
from dissolving into the solution at higher pH levels, which would form carbonic acid and artificially skew the equivalence point.
Forward Titration: Titrate the solution using standardized 0.1 M NaOH in 0.02 mL increments, recording the pH after a 30-second equilibration delay per drop.
Data Processing: Calculate the average number of bound protons per molecule (the Bjerrum function,
nˉ
) and plot it against pH. The pKa is extracted at the inflection point where
nˉ=0.5
.
Protocol B: Orthogonal 1H-NMR Titration
While potentiometry proves how many protons are exchanged, NMR titration proves where the protonation occurs, validating the structural integrity of the molecule during the pH shift.
Sample Preparation: Prepare a 5.0 mM solution of the analyte in 90%
H2O
/ 10%
D2O
(for the NMR lock signal) containing 0.15 M KCl.
pH Adjustment & Acquisition: Adjust the pH of the sample from 2.0 to 12.0 in increments of 0.5 pH units using DCl and NaOD. Acquire a standard 1D 1H-NMR spectrum at each step.
Causality: Because proton exchange on aliphatic amines is rapid on the NMR timescale, you will not see separate peaks for the protonated and unprotonated states. Instead, you will observe a single, population-weighted average peak for the protons adjacent to the amine (
−CH2−NH2
).
Chemical Shift Tracking: Track the chemical shift (
δ
) of the alpha-protons (the
CH2
directly attached to the nitrogen).
Causality: As the amine deprotonates (losing its positive charge), the electron density around the alpha-protons increases, causing them to shield and shift upfield (lower ppm).
Henderson-Hasselbalch Fitting: Plot the observed chemical shift (
δobs
) against pH and fit the curve to the NMR-adapted Henderson-Hasselbalch equation:
This site-specific pKa must match the potentiometric pKa within ±0.05 units to pass validation.
Implications for Drug Development
For formulation scientists, the pKa of ~9.75 indicates that 3-(Oxolan-3-ylmethoxy)propan-1-amine will be >99% ionized (protonated) at physiological pH (7.4).
Bioavailability: The permanent positive charge at pH 7.4 will result in a highly negative logD, making passive diffusion across lipophilic cell membranes (like the blood-brain barrier) highly restricted unless actively transported or structurally masked.
Formulation: The compound is highly amenable to forming stable, water-soluble salts (e.g., hydrochloride, mesylate) for parenteral or oral liquid formulations.
Technical Whitepaper: Advanced Safety, Reactivity, and Handling Dynamics of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Executive Summary For drug development professionals and synthetic chemists, handling bifunctional aliphatic molecules requires a nuanced understanding of orthogonal reactivity. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, handling bifunctional aliphatic molecules requires a nuanced understanding of orthogonal reactivity. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS 933701-26-9) presents a unique dual-threat profile: it combines the corrosive, highly nucleophilic nature of a primary aliphatic amine with the auto-oxidative instability of an oxolane (tetrahydrofuran) ether linkage.
This whitepaper provides an in-depth mechanistic analysis of these hazards and establishes self-validating experimental protocols to ensure scientific integrity and laboratory safety during scale-up and derivatization.
Chemical Identity & Physicochemical Profiling
Understanding the macroscopic hazards of a chemical begins with its fundamental physicochemical properties. The quantitative data for this compound is summarized below to inform downstream storage and handling decisions[1].
As an Application Scientist, it is critical to look beyond standard SDS hazard statements and understand the causality behind the reactivity. This molecule features two distinct domains that dictate its behavior in ambient and reaction conditions.
Primary Aliphatic Amine Domain
Primary aliphatic amines are highly basic and nucleophilic. From a toxicological standpoint, they are severe irritants and corrosive agents. Upon contact with biological tissue, the basic amine induces lipid saponification and protein denaturation, leading to rapid liquefaction necrosis[2]. Chemically, their neutralization with acids is highly exothermic, and they exhibit violent incompatibilities with strong oxidizers, acid chlorides, and isocyanates[3]. Furthermore, prolonged exposure to atmospheric carbon dioxide results in the spontaneous formation of insoluble carbamate salts, which can ruin reaction stoichiometry.
Oxolane (THF) Ether Domain & Auto-Oxidation
The oxolane ring is structurally analogous to tetrahydrofuran (THF) and is highly susceptible to auto-oxidation. In the presence of ambient oxygen and ultraviolet (UV) light, a radical chain reaction initiates at the alpha-ethereal C-H bond[4]. This process generates hydroperoxides (analogous to THF-hydroperoxide), which possess a weak, thermally unstable O-O bond[4]. If these peroxides are concentrated—such as during solvent removal via rotary evaporation—they pose a severe thermal and mechanical explosion hazard.
Mechanistic pathway of oxolane auto-oxidation and peroxide hazard formation.
Experimental Workflows & Standard Operating Procedures (SOPs)
To ensure both safety and synthetic success, the following self-validating protocols must be strictly adhered to when handling 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Protocol A: Quantitative Peroxide Screening and Remediation
Causality: Ethers left in contact with oxygen form explosive peroxides. We utilize acidic ferrous sulfate (FeSO4) for remediation because the Fe2+ ion facilitates a single-electron transfer (Fenton-like reaction) that safely reduces the hydroperoxide to a stable alcohol, preventing explosive decomposition during downstream concentration.
Visual Inspection: Examine the reagent bottle for crystalline deposits around the cap or abnormal liquid viscosity.
Rationale: Solid crystals are often pure, highly sensitive precipitated peroxides. Friction from opening a crystallized cap can trigger detonation.
Quantitative Screening: Dip a Quantofix peroxide test strip into the reagent.
Rationale: Potassium iodide (KI) in the strip is oxidized by peroxides to iodine (I2), which complexes with starch to form a blue color, allowing ppm-level quantification.
Remediation (If 20-100 ppm): Add an equal volume of 5% aqueous FeSO4 solution to the organic phase. Stir vigorously for 15 minutes.
Rationale: Biphasic stirring ensures maximum interfacial contact between the aqueous Fe2+ and the organic peroxide, driving the reduction to completion.
Self-Validation Check: Retest the organic layer with a new peroxide strip.
Rationale: Ensures the system is completely quenched (< 5 ppm) before proceeding to heat-intensive steps.
Standard operating procedure for peroxide screening and remediation workflow.
Protocol B: Safe Handling for Amine Derivatization (Amidation)
Causality: Primary aliphatic amines react vigorously with electrophiles. By controlling the addition rate and maintaining a strict temperature of 0-5°C, we mitigate runaway exothermic reactions and minimize the formation of over-alkylated or secondary acylated byproducts.
Inert Atmosphere Setup: Purge the reaction flask with Argon and dissolve the amine in anhydrous dichloromethane (DCM).
Rationale: Argon displaces ambient oxygen (preventing oxolane oxidation) and atmospheric CO2, which would otherwise react with the primary amine to form carbamate salts.
Temperature Control: Cool the solution to 0-5°C using an ice bath before adding the electrophile.
Rationale: Lowering the thermal energy dampens the exothermic reaction rate, preventing solvent boil-off and protecting the ether linkage from thermal degradation.
Dropwise Addition: Add the electrophile (e.g., an acid chloride) dropwise over 30 minutes.
Rationale: Maintains a low steady-state concentration of the reactive intermediate, ensuring the reaction remains kinetically controlled.
Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS.
Rationale: Confirms the disappearance of the primary amine mass (M+H = 160.2) and the appearance of the desired product mass, validating the completion of the protocol before bulk workup.
Storage, Stability, and Lifecycle Management
To maximize the shelf-life and safety of 3-(Oxolan-3-ylmethoxy)propan-1-amine, lifecycle management must address both of its reactive domains. The chemical must be stored at 2-8°C [1]. Lowering the temperature significantly reduces the kinetic rate of radical initiation, thereby slowing auto-oxidation.
Furthermore, the headspace of the storage vessel must be backfilled with an inert gas (Argon or Nitrogen) after every use. This simple step starves the auto-oxidation pathway of its primary reagent (O2) and prevents the amine from absorbing atmospheric moisture and CO2.
References
LookChem. "Hexylamine - Safety Data and Reactivity Profile." LookChem, [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8143, Octylamine." PubChem, [Link]
thermodynamic stability of oxolanylmethoxy amine derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Oxolanylmethoxy Amine Derivatives Authored by a Senior Application Scientist Abstract Oxolanylmethoxy amine derivatives represent a significant scaffold in mo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Oxolanylmethoxy Amine Derivatives
Authored by a Senior Application Scientist
Abstract
Oxolanylmethoxy amine derivatives represent a significant scaffold in modern drug discovery, appearing in molecules targeting a range of therapeutic areas. Their inherent structural features—a cyclic ether (oxolane) linked to an amine via a methoxy bridge—present unique challenges and considerations regarding chemical stability. The thermodynamic stability of a drug candidate is a critical determinant of its shelf-life, formulation strategy, and ultimately, its safety and efficacy.[1] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of this important class of compounds. We will delve into the fundamental principles of chemical stability, present detailed, field-proven experimental protocols for forced degradation studies, and discuss the state-of-the-art analytical techniques required for robust characterization of degradation pathways and products.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug molecule from discovery to clinical use is contingent upon a multitude of factors, with chemical stability being a cornerstone of a successful pharmaceutical product.[2] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[3][4] For oxolanylmethoxy amine derivatives, the combination of an ether-containing heterocycle and a primary or secondary amine introduces specific vulnerabilities. The ether linkage can be susceptible to oxidative degradation, while the amine functionality is prone to oxidation and reactions with excipients.[3][5][6]
Understanding the thermodynamic stability—the inherent tendency of the molecule to exist in its lowest energy state—versus its kinetic stability—the energy barrier to degradation—is paramount.[7][8] While a compound may be kinetically stable under ambient conditions, its thermodynamic instability can be revealed under the stress conditions encountered during manufacturing, long-term storage, or administration.[9][10] This guide provides the strategic and technical tools to rigorously assess these liabilities early in the development process.
Thermodynamic vs. Kinetic Stability: A Conceptual Framework
A drug substance is thermodynamically stable when it exists at its lowest possible energy state in a given set of conditions. However, a thermodynamically unstable compound can persist for extended periods if there is a large energy barrier (activation energy) preventing its conversion to a more stable state; this is known as kinetic stability.[7][8] Forced degradation studies are designed to provide the energy needed to overcome these kinetic barriers, revealing the inherent thermodynamic vulnerabilities of a molecule.[11][12]
Caption: Relationship between kinetic and thermodynamic stability.
Core Principles of Degradation for Oxolanylmethoxy Amines
The stability of this scaffold is governed by the chemical reactivity of its constituent functional groups: the oxolane ring, the ether linkage, and the amine.
Amine Group: Primary and secondary amines are nucleophilic and basic. They are particularly susceptible to oxidation, which can form N-oxides or hydroxylamines.[11] Furthermore, amines can participate in the Maillard reaction with reducing sugars (e.g., lactose), a common excipient, leading to discoloration and degradation.[2]
Oxolane (Tetrahydrofuran) Ring and Methoxy Ether: Ethers are generally stable but can undergo degradation through two primary pathways:
Oxidative Degradation: In the presence of oxygen, light, or trace metal impurities, ethers can form hydroperoxides at the carbon adjacent to the oxygen. These intermediates are unstable and can lead to further degradation.[3]
Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by water, resulting in ring-opening of the oxolane moiety or cleavage of the methoxy bridge.[5][13]
Forced degradation studies are the cornerstone of stability assessment, mandated by regulatory agencies like the ICH and FDA.[11][14] The objective is not to completely destroy the drug but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products and pathways that might emerge under long-term storage conditions.[12]
General Workflow for Stability Assessment
Caption: Experimental workflow for forced degradation studies.
Protocols for Stress Conditions
The following protocols are based on ICH guidelines and established industry best practices.[14] For each condition, a control sample (drug substance in the same solvent, stored at ambient temperature protected from light) must be run in parallel.
3.2.1 Hydrolytic Stability
Objective: To assess susceptibility to acid and base-catalyzed degradation. This is crucial for predicting stability in the gastrointestinal tract or in liquid formulations.[5]
Protocol:
Prepare a solution of the oxolanylmethoxy amine derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
Base Hydrolysis: In a separate vial, add an equal volume of 0.1 M NaOH.
Neutral Hydrolysis: In a third vial, add an equal volume of purified water.
Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
At specified time points, withdraw an aliquot, neutralize it (with NaOH for the acid sample, HCl for the base sample), and dilute to a suitable concentration for analysis.
Causality: The use of 0.1 M acid and base represents standard conditions that are sufficiently harsh to accelerate hydrolysis of labile groups like esters, amides, and potentially provoke ether ring-opening, without being unrealistically aggressive.[5][13][15]
3.2.2 Oxidative Stability
Objective: To evaluate the molecule's vulnerability to oxidation, a common degradation pathway.[3] For this scaffold, both the amine and ether moieties are potential sites of oxidation.[5]
Protocol:
Prepare a 1 mg/mL solution of the drug substance.
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours).
At specified time points, withdraw an aliquot and dilute for analysis.
Causality: Hydrogen peroxide is a potent oxidizing agent that generates reactive oxygen species, effectively simulating oxidative stress that might occur from atmospheric oxygen or peroxide-containing excipients over a product's shelf-life.[5][13]
3.2.3 Thermal and Photolytic Stability
Objective: To assess the impact of energy in the form of heat and light, which can catalyze a variety of degradation reactions.[4][16]
Protocol (Thermal):
Place the solid drug substance in a controlled-temperature oven (e.g., 70°C).
Place a solution of the drug substance (e.g., 1 mg/mL) in the same oven.
Monitor for degradation over several days.
Protocol (Photolytic):
Expose the solid drug substance and a solution of the drug to a calibrated light source that provides both UV and visible light (ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
A control sample should be wrapped in aluminum foil to protect it from light.
Analyze both the exposed and control samples.
Causality: These tests simulate the effects of storage in different climatic zones and exposure to light during manufacturing or patient use.[4] The parallel dark control in photostability testing is critical to differentiate between light-induced degradation and any thermal degradation that occurs concurrently.
Stress Condition
Typical Agent & Concentration
Temperature
Duration
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl
60-80°C
24 - 72 hours
Oxolane ring-opening, ether cleavage
Base Hydrolysis
0.1 M NaOH
60-80°C
24 - 72 hours
(Generally less reactive for this scaffold)
Oxidation
3-30% H₂O₂
Room Temp
6 - 24 hours
N-oxide formation, ether peroxidation
Thermal (Dry)
Solid State
> 20°C above accelerated
1 - 7 days
General decomposition, rearrangement
Photolytic
UV/Vis Light (ICH Q1B)
Ambient
Per ICH Guideline
Radical-induced degradation
Table 1: Summary of Recommended Forced Degradation Conditions.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for separating and quantifying the parent drug from all potential degradation products.[17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for stability testing due to its high resolution, sensitivity, and reproducibility.[17]
Principle: A high-pressure liquid mobile phase pumps the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and its degradants between the two phases.
Methodology:
Column: A reversed-phase C18 column is typically the first choice for molecules of this polarity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is crucial. A gradient ensures that both the polar degradants and the less polar parent drug are eluted with good peak shape.[11]
Detection: A Photodiode Array (PDA) or UV detector is used for initial method development and quantification. A PDA detector is superior as it provides spectral information, which can help determine if peaks are pure.
Self-Validation: The method is considered "stability-indicating" only if all degradation products are baseline-resolved from the parent peak and from each other. This is confirmed by analyzing the stressed samples and ensuring peak purity using software analysis from the PDA detector.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of unknown degradation products.[1]
Principle: An HPLC system is coupled to a mass spectrometer. After separation in the HPLC column, the eluent is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.
Application: By comparing the mass of a degradation product to the parent drug, one can deduce the chemical transformation that has occurred (e.g., an increase of 16 amu suggests an oxidation). Tandem MS (MS/MS) provides structural information by fragmenting the ion and analyzing the resulting pieces.
Technique
Principle
Primary Use in Stability Testing
Strengths
Limitations
HPLC-UV/PDA
Differential partitioning & UV absorbance
Quantification of parent drug and degradants; Purity assessment
Robust, reproducible, quantitative
Does not provide structural information for unknowns
LC-MS
Partitioning & mass-to-charge ratio
Identification of unknown degradation products
High sensitivity, provides molecular weight and structural data
Quantification can be complex; matrix effects
DSC
Heat flow measurement during phase change
Assessment of solid-state stability, polymorphism
Provides information on thermal events (melting, decomposition)
Not suitable for solution-state analysis
Table 2: Comparison of Key Analytical Techniques for Stability Assessment.
Interpreting Data and Elucidating Degradation Pathways
The ultimate goal is to build a comprehensive picture of the molecule's stability profile.
Hypothetical Degradation Pathway
Based on the chemical principles discussed, a likely degradation pathway for an oxolanylmethoxy amine derivative under oxidative and acidic stress can be proposed. This serves as a working hypothesis to guide the structural elucidation of observed degradants.
Caption: Hypothetical degradation pathways under stress conditions.
Mass Balance
A critical component of a forced degradation study is the "mass balance." The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial concentration. A significant deviation from 100% may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore) or that the parent drug has precipitated.
Conclusion and Strategic Outlook
The is a multifaceted property that requires a systematic and scientifically rigorous evaluation. By employing a well-designed forced degradation strategy, utilizing validated stability-indicating analytical methods, and applying logical principles of chemical reactivity, drug development professionals can build a comprehensive understanding of a molecule's liabilities. This knowledge is not merely a regulatory requirement; it is a fundamental component of rational drug design and formulation development. Identifying and mitigating stability issues early in the pipeline saves invaluable time and resources, ultimately accelerating the delivery of safe and effective medicines to patients.
References
Analytical Study of Some Drugs Containing Amine Group. (n.d.). Google Books.
Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery World.
Stability Testing of Pharmaceutical Products. (2012, March 17). Pharmaguideline.
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
Factors affecting stability of drugs. (n.d.). Slideshare.
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
Kinetic Stability: Thermodynamic vs. Kinetic. (2024, August 27). StudySmarter US.
Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. (2025, September 17). Universal Publication.
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). ResearchGate.
Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate.
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
Forced Degradation – A Review. (2022, November 30). Asian Journal of Pharmaceutical and Clinical Research.
Difference between thermodynamic and kinetic stability. (2013, January 5). Chemistry Stack Exchange.
Forced Degradation Studies. (2016, December 14). SciSpace.
Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically.
Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development.
Drug Stability and factors that affect on the drug stability. (n.d.). ResearchGate.
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020, November 5). Molecules.
Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications.
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020, November 5). PubMed.
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge.
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30). ResearchGate.
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. (2025, August 22). Patsnap.
Synthesis and Process Optimization of 3-(Oxolan-3-ylmethoxy)propan-1-amine: A Technical Guide
Executive Summary 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9) is a highly versatile aliphatic amine building block characterized by a flexible ether linkage and a saturated tetrahydrofuran (oxolane) ring[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9) is a highly versatile aliphatic amine building block characterized by a flexible ether linkage and a saturated tetrahydrofuran (oxolane) ring[1]. In modern drug development, incorporating such hydrophilic, sp3-rich motifs is a proven strategy to improve the aqueous solubility, pharmacokinetic profiles, and target affinity of lead compounds.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we dissect the causality behind the synthetic choices, focusing on the most scalable and atom-economical pathway: the base-catalyzed cyanoethylation of oxolan-3-ylmethanol followed by the controlled reduction of the resulting nitrile to the primary amine.
Retrosynthetic Strategy & Pathway Selection
Direct conversion of an alcohol to a primary amine via SN2 substitution is notoriously inefficient due to the poor leaving-group ability of the hydroxyl moiety and the tendency for polyalkylation[2]. Instead, a two-step sequence utilizing acrylonitrile provides a highly controlled, self-validating system for carbon-chain extension and amine installation.
Fig 1. Two-step retrosynthetic workflow for 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Experimental Workflows & Mechanistic Causality
Phase 1: Base-Catalyzed Cyanoethylation
Objective: Synthesize the intermediate 3-(oxolan-3-ylmethoxy)propanenitrile.
Mechanistic Rationale: The kinetics of cyanoethylation are first-order in both acrylonitrile and the alkoxide anion. The basic strength of the alkoxide directly drives the nucleophilic attack on the electron-deficient alkene (Michael addition)[3]. Because neutral alcohols are insufficiently nucleophilic, a strong base is required to generate the active alkoxide species.
Step-by-Step Protocol:
Initiation: Charge a dry, nitrogen-purged reactor with oxolan-3-ylmethanol (1.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
Activation: Add Potassium tert-butoxide (KOtBu, 0.05 eq). Causality: A catalytic amount of strong base is sufficient to establish an equilibrium, continuously generating the highly nucleophilic oxolan-3-ylmethoxide anion[3].
Temperature Control: Cool the mixture to 0–5 °C. Causality: The Michael addition to acrylonitrile is highly exothermic. Strict thermal control prevents the runaway anionic polymerization of acrylonitrile.
Addition: Add acrylonitrile (1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours until complete conversion is observed via TLC/HPLC.
Quench & Isolation: Quench the reaction with dilute acetic acid to neutralize the catalyst. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the nitrile intermediate.
Phase 2: High-Pressure Nitrile Reduction
Objective: Reduce the nitrile intermediate selectively to the primary amine (CAS 933701-26-9)[1].
Mechanistic Rationale: The reduction of nitriles proceeds through an highly reactive imine intermediate. If left unchecked, the newly formed primary amine will execute a nucleophilic attack on this imine, leading to the formation of secondary and tertiary amine byproducts. Introducing excess ammonia shifts the equilibrium, suppressing this dimerization[4].
Fig 2. Mechanistic rationale for utilizing excess ammonia during nitrile hydrogenation.
Step-by-Step Protocol:
Preparation: Dissolve the crude 3-(oxolan-3-ylmethoxy)propanenitrile in 7 N methanolic ammonia (5.0 eq) and transfer to a high-pressure autoclave.
Catalyst Selection: Add washed Sponge Cobalt (Raney Co) catalyst (10% w/w). Causality: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, Raney Cobalt is specifically chosen for aliphatic ether-nitriles because it drastically minimizes the hydrogenolysis (cleavage) of the ether linkage and provides superior selectivity for primary amines[4].
Pressurization: Purge the reactor with nitrogen, then pressurize with Hydrogen (H2) gas to 50 bar.
Reaction: Heat the vessel to 70 °C and agitate vigorously for 6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the mixture through a Celite pad to remove the pyrophoric catalyst.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via fractional vacuum distillation to yield pure 3-(oxolan-3-ylmethoxy)propan-1-amine.
Quantitative Process Data
To further validate the choice of reduction conditions, the following table summarizes the performance metrics of various nitrile reduction methodologies evaluated during process optimization.
The synthesis of 3-(oxolan-3-ylmethoxy)propan-1-amine requires strict control over nucleophilic additions and catalytic reductions. By leveraging the base-catalyzed cyanoethylation of oxolan-3-ylmethanol and employing Raney Cobalt-mediated hydrogenation in the presence of ammonia, researchers can achieve high yields and exceptional primary amine selectivity. This self-validating protocol ensures reproducible access to this critical building block for advanced drug discovery campaigns.
Application Note: Synthesis Protocols and Mechanistic Insights for 3-(Oxolan-3-ylmethoxy)propan-1-amine in Drug Discovery
Executive Summary & Structural Rationale In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target affinity. 3-(Oxolan-3-ylmethoxy)p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target affinity. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) has emerged as a highly versatile building block for appending hydrophilic, metabolically stable side chains to lipophilic drug cores[1].
As a Senior Application Scientist, I approach this building block not just as a reagent, but as a strategic structural modifier. It consists of three synergistic components:
Primary Amine: A highly nucleophilic handle that enables rapid integration via amidation, reductive amination, or nucleophilic aromatic substitution (SNAr).
Propyl Ether Linker: Provides spatial flexibility and significantly lowers the overall lipophilicity (LogP) of the parent molecule, enhancing aqueous solubility[1].
Oxolane (Tetrahydrofuran) Ring: While linear PEG-like linkers (e.g., methoxyethylamine) improve solubility, they are highly susceptible to oxidative O-dealkylation by cytochrome P450 enzymes. Constraining the ether oxygen within an oxolane ring acts as a classical bioisostere, reducing conformational entropy and sterically shielding the alpha-carbons. This significantly improves the metabolic half-life while retaining the critical hydrogen-bond acceptor properties required for target engagement ()[2].
Table 1: Physicochemical Profile of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Property
Value
Mechanistic Impact on Drug Design
Molecular Weight
159.23 g/mol
Low MW allows for modular addition without exceeding Lipinski's limits[1].
LogP
0.3883
Highly hydrophilic; dramatically improves the aqueous solubility of lipophilic cores[1].
TPSA
44.48 Ų
Optimal for membrane permeability; contributes to favorable oral bioavailability[1].
H-Bond Donors
1
The primary amine acts as a donor before functionalization (becomes 0 after amidation)[1].
H-Bond Acceptors
3
Ether and oxolane oxygens provide robust interactions with target kinases or receptors[1].
Divergent Synthetic Workflows
The primary amine of 3-(Oxolan-3-ylmethoxy)propan-1-amine allows for orthogonal synthetic trajectories depending on the electrophilic partner.
Protocol A: Amide Bond Formation via HATU Activation
Mechanistic Causality
For the synthesis of oxolane-appended carboxamides, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the "golden standard" coupling reagent ()[3][4].
Why HATU? HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect. It acts as an intramolecular base to guide the primary amine of 3-(Oxolan-3-ylmethoxy)propan-1-amine directly to the activated carbonyl. This accelerates the rate-determining nucleophilic attack and minimizes the epimerization of chiral carboxylic acids[3].
Fig 2. Mechanistic pathway of HATU-mediated amide coupling with the primary amine.
Table 2: Optimization of Amide Coupling Conditions
Reagent System
Solvent
Time (h)
Yield (%)
Epimerization Risk
EDC / HOBt
DMF
12
65
Moderate
HATU / DIPEA
DMF
2
>95
Negligible
COMU / DIPEA
DMF
2
92
Negligible
T3P / Et3N
EtOAc
8
80
Low
Step-by-Step Methodology
Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.
Amine Addition: Add 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 equiv) dropwise to the activated mixture.
Reaction: Stir at room temperature for 2 hours under an inert nitrogen atmosphere.
Self-Validating IPC: Analyze via LC-MS. The complete disappearance of the starting carboxylic acid and the appearance of the product mass [M+H]⁺ confirms the successful collapse of the tetrahedral intermediate.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Reductive Amination with NaBH(OAc)₃
Mechanistic Causality
To synthesize secondary alkyl amines, direct reductive amination is employed. Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and does not require strictly buffered acidic conditions ()[5][6]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the highly electrophilic iminium ion (formed by the condensation of our primary amine and the carbonyl) much faster than it reduces the parent aldehyde or ketone, preventing the formation of unwanted alcohol byproducts[6].
Step-by-Step Methodology
Imine Formation: Dissolve the target aldehyde or ketone (1.0 equiv) and 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M).
Catalysis (Optional but recommended for ketones): Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir for 1 hour at room temperature.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control any mild exotherm.
Reaction: Stir at room temperature for 4–12 hours.
Self-Validating IPC: Monitor iminium ion formation via ¹H NMR (shift of the aldehyde proton from ~9.5 ppm to an imine proton at ~8.2 ppm) prior to STAB addition. Post-reduction, LC-MS must show the secondary amine mass without the corresponding alcohol mass [M+H+2]⁺.
Workup: Quench the reaction carefully with 1N NaOH to destroy excess borohydride and free-base the secondary amine. Extract with dichloromethane (DCM).
The primary aliphatic amine of 3-(Oxolan-3-ylmethoxy)propan-1-amine is highly nucleophilic, making it an excellent candidate for displacing halogens (fluorine or chlorine) on electron-deficient heteroaromatic rings (e.g., pyrimidines, triazines, or fluorinated pyridines). The reaction is driven by the formation of a stable Meisenheimer complex intermediate, followed by the elimination of the halide leaving group.
Step-by-Step Methodology
Preparation: Dissolve the heteroaryl halide (1.0 equiv) in a polar aprotic solvent such as NMP or DMF (0.2 M).
Reagent Addition: Add 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.5 equiv) and DIPEA (2.0 equiv). The excess base acts as an acid scavenger for the generated HCl or HF.
Heating: Heat the reaction mixture to 80–120 °C (depending on the electrophilicity of the heteroaryl core) for 4–6 hours. Microwave irradiation (100 °C, 30 mins) can be used to significantly accelerate the reaction.
Self-Validating IPC: Monitor via LC-MS. The displacement of the halogen results in a distinct isotopic pattern change (e.g., the loss of the characteristic 3:1 M:M+2 ratio if displacing a chlorine atom).
Workup: Cool to room temperature, dilute with water to precipitate the product, or extract with EtOAc if the product is highly soluble.
References
El-Faham, A.; Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.[Link]
Abdel-Magid, A. F.; Mehrman, S. J. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development 2006, 10, 971-1031.[Link]
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry 2011, 54 (8), 2529–2591.[Link]
Application Note: Reductive Amination Procedures with 3-(Oxolan-3-ylmethoxy)propan-1-amine
Strategic Utility in Drug Development 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a highly versatile primary aliphatic amine. Structurally, it features a terminal primary amine, a flexible propyl ether cha...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Utility in Drug Development
3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a highly versatile primary aliphatic amine. Structurally, it features a terminal primary amine, a flexible propyl ether chain, and a tetrahydrofuran (oxolane) ring. In modern drug discovery—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—incorporating such heteroatom-rich, PEG-like motifs is a proven strategy. The oxolane ring provides a unique balance of hydrophilicity and structural rigidity compared to linear PEG chains, making it an ideal linker building block to tune the lipophilicity and aqueous solubility of rigid pharmacophores.
This application note provides rigorously validated, self-contained protocols for coupling this amine to various aldehydes and ketones via reductive amination.
Mechanistic Causality & Reagent Selection
Reductive amination is a cascade process: the initial condensation of the amine and carbonyl yields an unstable hemiaminal, which dehydrates to an electrophilic iminium ion. This intermediate is subsequently reduced in situ by a hydride source to yield the target secondary amine.
When working with 3-(Oxolan-3-ylmethoxy)propan-1-amine, the presence of multiple Lewis-basic oxygen atoms (the ether linkage and the oxolane ring) introduces the potential for weak coordination with metal-based reducing agents or Lewis acid catalysts. Therefore, the choice of the hydride source and solvent is critical.
As established in the foundational methodology by[1], Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for direct reductive amination. The electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride core. Recent Density Functional Theory (DFT) studies confirm that this electronic modulation ensures STAB selectively reduces the highly electrophilic iminium intermediate rather than the parent carbonyl, preventing the formation of undesired alcohol byproducts[2].
Mechanistic pathway of reductive amination highlighting the dialkylation risk.
Quantitative Comparison of Reducing Agents
To facilitate rational experimental design, the following table summarizes the performance of common reducing agents when applied to primary aliphatic amines like 3-(Oxolan-3-ylmethoxy)propan-1-amine, based on comparative studies[3].
Reducing Agent
Selectivity (Imine vs Carbonyl)
Solvent Compatibility
Toxicity / Byproduct Profile
Optimal Substrate Scope
NaBH(OAc)₃ (STAB)
High
DCE, THF, DCM
Low (Acetate byproducts)
Aldehydes, unhindered ketones
NaBH₃CN
Moderate to High
MeOH, EtOH, H₂O
High (HCN gas risk at low pH)
pH-sensitive reactions
NaBH₄
Low (Reduces carbonyls)
MeOH, EtOH
Low (Borate salts)
Stepwise (pre-formed imines)
Catalytic H₂ (Pd/C)
High
MeOH, EtOH, EtOAc
Low (Water)
Scalable, non-halogenated targets
Experimental Workflows & Methodologies
Standard experimental workflow for direct reductive amination using NaBH(OAc)3.
Protocol A: Direct Reductive Amination (Optimized for Aldehydes)
Causality: Aldehydes are highly electrophilic and readily form iminium ions with primary amines. Direct amination is preferred here. 1,2-Dichloroethane (DCE) is the solvent of choice because STAB has optimal solubility and stability in it. DCE is preferred over THF because it minimizes competitive solvent coordination, which is particularly relevant given the oxolane ring in our substrate.
Step-by-Step Procedure:
Substrate Mixing: In an oven-dried flask under nitrogen, dissolve the target aldehyde (1.0 mmol, 1.0 eq) and 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.05 mmol, 1.05 eq) in anhydrous DCE (5.0 mL, 0.2 M).
Causality: A slight excess of the amine (1.05 eq) is used to ensure complete consumption of the aldehyde, strictly mitigating the risk of dialkylation (tertiary amine formation).
Note: For aldehydes, the addition of acetic acid is generally unnecessary and can promote side reactions.
Stirring: Stir the heterogeneous mixture at room temperature (20–25 °C) for 2 to 4 hours.
Validation Checkpoint (Self-Validating System): Before quenching, analyze a 10 µL aliquot via LC-MS. The protocol is validated when the aldehyde mass is completely absent, and the primary mass corresponds to the secondary amine product (M+H). If an imine intermediate mass persists, verify the pH; STAB requires a mildly acidic environment (pH ~5-6) generated in situ. If stalled, add 0.5 eq of glacial acetic acid.
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes to destroy unreacted STAB and neutralize borate complexes.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Stepwise Reductive Amination (Optimized for Sterically Hindered Ketones)
Causality: Ketones are significantly less electrophilic than aldehydes. Direct addition of the reducing agent often leads to premature reduction of the ketone to an alcohol. By pre-forming the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger, we force the thermodynamic equilibrium toward the imine before introducing the hydride source.
Step-by-Step Procedure:
Imine Formation: Dissolve the ketone (1.0 mmol, 1.0 eq) and 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 mmol, 1.2 eq) in anhydrous THF (5.0 mL). Add Ti(OiPr)₄ (2.0 mmol, 2.0 eq) dropwise.
Causality: The oxygen atoms in the oxolane ring and ether linkage of the amine will competitively coordinate with Ti(IV). A 2.0 eq excess of Ti(OiPr)₄ is required to compensate for this chelation and ensure sufficient Lewis acidity remains to activate the ketone.
Stirring: Stir at room temperature overnight (12–16 hours) under nitrogen.
Validation Checkpoint: Analyze an aliquot by FTIR or ¹H NMR. The system is validated for the next step when the carbonyl C=O stretch (~1710 cm⁻¹) has disappeared and the imine C=N stretch (~1650 cm⁻¹) is dominant.
Reduction: Cool the reaction to 0 °C. Add a solution of NaBH₄ (1.0 mmol, 1.0 eq) in anhydrous Methanol (2.0 mL) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
Quench & Isolation: Quench by adding water (2.0 mL). This will immediately precipitate inorganic titanium dioxide (TiO₂) as a dense white solid. Stir vigorously for 30 minutes.
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (20 mL). Concentrate the filtrate and purify via flash chromatography (typically requiring a basic modifier like 1% Et₃N or NH₄OH in the eluent due to the secondary amine).
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
URL: [Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031.
URL: [Link]
Ramos, M. et al. (2022). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 7(34), 30233–30242.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals
Molecule: 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9)
Executive Summary & Structural Rationale
In modern peptide therapeutics and PROTAC development, the physicochemical properties of linkers and capping groups dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final construct. 3-(Oxolan-3-ylmethoxy)propan-1-amine is a highly versatile, bifunctional building block featuring an unhindered primary amine and a hydrophilic oxolane (tetrahydrofuran) ether tail.
Why use this specific amine?
Enhanced Solubility: The ether linkage and oxolane ring mimic the hydration sphere of short polyethylene glycol (PEG) chains, significantly improving aqueous solubility without the polydispersity issues associated with polymeric PEGs.
H-Bonding Potential: The two oxygen atoms (ether and tetrahydrofuran ring) act as potent hydrogen-bond acceptors, which can favorably interact with solvent or target protein residues.
High Nucleophilicity: As an unhindered primary aliphatic amine (estimated pKa ~10.2), it exhibits rapid kinetics in nucleophilic acyl substitution reactions, making it ideal for C-terminal peptide amidation or side-chain derivatization (e.g., Asp/Glu residues).
Mechanistic Principles of Amide Bond Formation
To achieve high-yielding amide bond formation with 3-(Oxolan-3-ylmethoxy)propan-1-amine, the carboxylic acid must first be converted into a highly reactive intermediate [1]. The choice of coupling reagent and base is not arbitrary; it is a critical determinant of yield and enantiomeric purity [2].
Activation Strategy: For solution-phase coupling, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard. HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the nucleophilic attack of the oxolane amine [1].
Base Selection (The Causality of Epimerization): While N,N-Diisopropylethylamine (DIPEA) is commonly used, we strongly recommend N-Methylmorpholine (NMM) for coupling to chiral centers. NMM is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). Using a weaker base minimizes the deprotonation of the
α
-carbon on the active ester, thereby suppressing oxazolone formation and subsequent racemization/epimerization [4].
Mechanistic workflow for the activation and coupling of peptide carboxylic acids.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction integrity.
Optimized for capping fully protected peptide fragments or small molecule carboxylic acids.
Reagents Required:
Peptide/Acid Substrate (1.0 eq)
3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 eq)
HATU (1.1 eq)
N-Methylmorpholine (NMM) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Dissolution: Dissolve the Peptide-COOH (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M. Ensure the reaction vessel is purged with inert gas (
N2
or Argon) to prevent moisture-induced hydrolysis of the active ester.
Pre-Activation: Add HATU (1.1 eq) to the solution, followed immediately by NMM (2.0 eq). Stir at room temperature for exactly 3–5 minutes. Causality Note: Prolonged pre-activation increases the risk of guanidinium byproduct formation and epimerization.
Amine Addition: Add 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 eq) dropwise, followed by the remaining NMM (1.0 eq) to ensure the amine remains fully unprotonated (free base form).
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 30 minutes, withdraw a 5
μ
L aliquot, dilute in 100
μ
L Acetonitrile/Water (1:1), and analyze via LC-MS. The primary amine is highly reactive; complete conversion (>95%) is typically observed within 45–60 minutes.
Quenching & Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract the product into Ethyl Acetate or Dichloromethane, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Optimized for modifying Asp/Glu side chains on solid support.
For SPPS, we replace HATU with DIC/Oxyma Pure . Oxyma (Ethyl cyanohydroxyiminoacetate) is highly effective, non-explosive, and provides superior suppression of racemization on-resin compared to traditional HOBt [3].
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-resin (containing an orthogonally deprotected -COOH group, e.g., after Pd-catalyzed removal of an Alloc/OAllyl protecting group) in DMF for 30 minutes.
Activation Cocktail: In a separate vial, dissolve DIC (N,N'-Diisopropylcarbodiimide, 3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Stir for 2 minutes.
Coupling: Add the activation cocktail to the resin, followed immediately by 3-(Oxolan-3-ylmethoxy)propan-1-amine (3.0 eq). Agitate the suspension at room temperature for 2 hours.
Self-Validation (Kaiser Test Alternative): Because we are coupling an amine onto the resin (rather than an amino acid onto a resin-bound amine), the standard Kaiser test is not applicable. Instead, perform a micro-cleavage: withdraw a few resin beads, treat with TFA/TIPS/Water (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze the pellet via LC-MS to confirm the mass shift corresponding to the oxolane amine addition (+141.1 Da).
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted amine and urea byproducts.
Quantitative Data & Optimization
The table below summarizes the optimization of coupling conditions for 3-(Oxolan-3-ylmethoxy)propan-1-amine to a model dipeptide (Fmoc-Ala-Phe-COOH) to assess both yield and epimerization of the C-terminal Phenylalanine.
Coupling Reagent
Base
Solvent
Time (min)
Conversion Yield (%)
D-Phe Epimer (%)
HATU
NMM
DMF
45
>98%
<1.0%
HATU
DIPEA
DMF
45
>98%
3.5%
EDC / HOBt
DIPEA
DCM
120
82%
1.2%
DIC / Oxyma
None
DMF
60
95%
<0.5%
PyBOP
DIPEA
DMF
90
88%
2.1%
Data Interpretation: HATU/NMM provides the best balance of rapid kinetics and stereochemical integrity for solution-phase reactions. DIC/Oxyma is highly efficient and exhibits the lowest epimerization, making it the preferred choice when base-sensitive substrates are utilized.
Troubleshooting & Best Practices
Decision matrix for selecting optimal coupling reagents based on the reaction phase.
Common Issues and Resolutions:
Incomplete Conversion: If LC-MS indicates unreacted carboxylic acid after 1 hour, the issue is likely steric hindrance at the acid moiety (e.g., coupling to an Aib or N-methylated residue). Solution: Switch from HATU to COMU, or heat the reaction to 40°C. The oxolane amine itself is unhindered and rarely the bottleneck.
Formation of Guanidinium Byproducts: If a +98 Da mass is observed by LC-MS, the amine is reacting directly with the uronium salt of HATU. Solution: Ensure the carboxylic acid is pre-activated with HATU for no more than 3 minutes before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyAOP.
Poor Solubility of the Acid: If the peptide substrate is insoluble in DMF, add 5-10% DMSO or a chaotropic salt (e.g., 0.1 M LiCl) to disrupt intermolecular hydrogen bonding prior to activation.
References
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]
Application
3-(Oxolan-3-ylmethoxy)propan-1-amine as a linker in medicinal chemistry
Application Note: 3-(Oxolan-3-ylmethoxy)propan-1-amine as a Specialized Linker in Medicinal Chemistry Executive Summary In modern medicinal chemistry—particularly in the design of Proteolysis Targeting Chimeras (PROTACs)...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(Oxolan-3-ylmethoxy)propan-1-amine as a Specialized Linker in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted covalent inhibitors—the selection of an optimal linker or pendant group is critical. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) has emerged as a highly versatile, mono-functional building block[1]. Featuring a primary amine for facile conjugation, a flexible propyl spacer, and a terminal tetrahydrofuran (oxolane) ring, this molecule offers a unique balance of hydrophilicity and conformational restriction compared to traditional linear polyethylene glycol (PEG) chains. This application note provides a comprehensive guide to its physicochemical profiling, structural advantages, and validated protocols for integration into complex molecular scaffolds.
Physicochemical Profiling & Structural Advantages
The structural architecture of 3-(Oxolan-3-ylmethoxy)propan-1-amine (SMILES: NCCCOCC1COCC1) is specifically designed to overcome the "molecular obesity" often encountered in late-stage drug candidates[1].
Conformational Restriction: Unlike linear PEG chains (e.g., PEG2 or PEG3) which suffer from high entropic penalties upon binding to a protein target, the oxolane ring restricts the number of rotatable bonds. This pre-organization enhances binding affinity when the pendant group is designed to occupy a specific solvent channel or sub-pocket.
Aqueous Solubility: The combination of the acyclic ether linkage and the oxolane oxygen provides distinct hydrogen-bond acceptors, significantly improving the aqueous solubility of otherwise hydrophobic core scaffolds[1].
Permeability: With a Topological Polar Surface Area (TPSA) of 44.48 Ų and a LogP of ~0.388, this linker maintains excellent membrane permeability, making it ideal for intracellular targets[1].
The primary amine of 3-(Oxolan-3-ylmethoxy)propan-1-amine serves as a highly reactive nucleophile, making it suitable for appending the oxolane moiety to carboxylic acid–bearing scaffolds. The workflow below illustrates the standard amide coupling process used in late-stage functionalization.
Workflow for late-stage functionalization using 3-(oxolan-3-ylmethoxy)propan-1-amine.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-yield bioconjugation while minimizing side reactions.
Protocol A: Amide Coupling to Sterically Hindered Carboxylic Acids
Causality & Rationale: For complex E3-ligase binders or warheads, carboxylic acids are often sterically hindered. We utilize HATU over traditional EDC/NHS. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling and minimizes epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as the base due to its non-nucleophilic nature, preventing unwanted side reactions with the activated ester.
Step-by-Step Procedure:
Activation: Dissolve the carboxylic acid scaffold (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert atmosphere (N₂ or Ar).
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq). The excess base ensures complete deprotonation of both the carboxylic acid and the incoming amine salt.
Coupling Agent: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir the reaction mixture at room temperature (25°C) for 15–20 minutes to ensure complete formation of the HOAt active ester.
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Self-Validation: Monitor the disappearance of the active ester mass via LC-MS to confirm reaction completion.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Protocol B: Reductive Amination with Aldehyde-Bearing Scaffolds
Causality & Rationale: When appending the linker to an aldehyde, reductive amination is the preferred route to form a stable secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, which rapidly reduces aldehydes to alcohols, or NaCNBH₃, which is highly toxic, NaBH(OAc)₃ selectively reduces the transient iminium ion intermediate without affecting the starting aldehyde under mildly acidic conditions.
Step-by-Step Procedure:
Imine Formation: Dissolve the aldehyde scaffold (1.0 mmol) and 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 10 mL)[1].
Acid Catalysis: Add glacial acetic acid (0.1 mmol, 0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) portion-wise over 10 minutes to control the mild exotherm.
Reaction: Stir the suspension at room temperature for 12 hours.
Quench & Extraction: Self-Validation: Quench the reaction carefully with 1N NaOH (5 mL) to neutralize the acetic acid and break down unreacted boron complexes, preventing product sequestration. Extract with Dichloromethane (DCM, 3 x 10 mL).
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Mechanistic Insights: Why the Oxolane Ring Matters
The incorporation of the oxolane (tetrahydrofuran) ring via this specific linker is not merely a structural spacer; it actively modulates the pharmacological profile of the resulting conjugate. The oxygen atom within the oxolane ring acts as a localized, directional hydrogen-bond acceptor. In the context of PROTAC ternary complexes, surface-exposed linkers must interact favorably with the surrounding aqueous environment to maintain solubility, yet they must not be so flexible that they incur a massive entropic penalty upon the formation of the Target-PROTAC-E3 Ligase complex.
The 3-substituted oxolane ring strikes this balance perfectly, offering a rigidified hydrophilic node that outperforms simple linear alkyl or PEG chains in specific structure-activity relationship (SAR) campaigns. Furthermore, handling this chemical requires standard laboratory safety protocols, as it is classified as a skin and eye irritant (H314, H335) requiring proper PPE and fume hood ventilation during synthesis[2].
Application Note & Protocol: Surface Functionalization Using 3-(Oxolan-3-ylmethoxy)propan-1-amine
Abstract This document provides a comprehensive technical guide for the surface functionalization of substrates using 3-(Oxolan-3-ylmethoxy)propan-1-amine. This versatile linker molecule, characterized by a terminal prim...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the surface functionalization of substrates using 3-(Oxolan-3-ylmethoxy)propan-1-amine. This versatile linker molecule, characterized by a terminal primary amine and a central oxolane (tetrahydrofuran) ring, is uniquely suited for imparting hydrophilicity and providing a reactive handle for the subsequent covalent immobilization of biomolecules, nanoparticles, or therapeutic agents. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for modifying carboxylated surfaces, and discuss essential characterization techniques to validate the functionalization process. This guide is intended for researchers, chemists, and drug development professionals engaged in materials science, bio-conjugation, and medical device development.
Introduction: The Rationale for 3-(Oxolan-3-ylmethoxy)propan-1-amine
The precise control of surface chemistry is a cornerstone of modern materials science and biomedicine. The ability to tailor surface properties such as wettability, biocompatibility, and chemical reactivity is critical for applications ranging from biosensors and microarrays to drug delivery systems and medical implants. 3-(Oxolan-3-ylmethoxy)propan-1-amine has emerged as a valuable tool in this field due to its distinct bifunctional architecture.
The Primary Amine (-NH₂): This group serves as a potent nucleophile, enabling robust covalent attachment to a wide variety of surfaces. It readily reacts with common electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and epoxides, or can be coupled to carboxylic acids using carbodiimide chemistry.
The Oxolane Moiety: The central tetrahydrofuran (THF) ring is a key structural feature. Its ether linkages are hydrophilic, which helps to increase the wettability of the modified surface. This is particularly advantageous in biological applications where maintaining protein conformation and preventing non-specific binding are crucial. The cyclic structure also provides a defined spatial orientation away from the surface.
This combination allows for the creation of well-defined, hydrophilic, and reactive surfaces, serving as an ideal platform for further molecular engineering.
Chemical and Physical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
Property
Value
Molecular Formula
C₈H₁₇NO₂
Molecular Weight
159.23 g/mol
CAS Number
1345533-50-3
Appearance
Colorless to light yellow liquid
Boiling Point
Approx. 257 °C
Key Functional Groups
Primary Amine, Ether (Oxolane)
Mechanism of Action: Amine Coupling to Carboxylated Surfaces
One of the most common and versatile methods for attaching this linker is through the amidation of a carboxylated surface. This is a two-step process that utilizes carbodiimide chemistry, most frequently with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Step 1: Carboxylic Acid Activation. EDC reacts with surface-bound carboxyl groups (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.
Step 2: NHS Ester Stabilization & Amine Reaction. The unstable intermediate is prone to hydrolysis. NHS is added to react with the O-acylisourea, forming a more stable, semi-persistent NHS ester. This amine-reactive ester then undergoes nucleophilic attack by the primary amine of 3-(Oxolan-3-ylmethoxy)propan-1-amine, forming a stable amide bond and releasing NHS. This process covalently links the molecule to the surface.
Figure 1: Reaction mechanism for coupling 3-(Oxolan-3-ylmethoxy)propan-1-amine to a carboxylated surface using EDC/NHS chemistry.
Protocol: Functionalization of Carboxylated Magnetic Beads
This protocol details the steps to functionalize carboxylated magnetic beads, a common substrate in diagnostics and bioseparations. The same principles can be adapted for other carboxylated surfaces like silicon wafers or nanoparticles.
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Coupling Buffer: 0.1 M Sodium Borate buffer, pH 8.5
Washing Buffer: PBS (Phosphate-Buffered Saline) with 0.05% Tween-20 (PBST)
Quenching Buffer: 1 M Tris-HCl, pH 8.0
High-purity deionized (DI) water
Magnetic rack/stand
Tube rotator/vortexer
Experimental Workflow
Figure 2: Step-by-step workflow for the functionalization of magnetic beads.
Step-by-Step Procedure
Note: Prepare EDC and NHS solutions immediately before use, as they are moisture-sensitive.
Bead Preparation and Washing:
Resuspend the stock solution of carboxylated magnetic beads.
Aliquot 1 mg of beads into a microcentrifuge tube.
Place the tube on a magnetic stand to pellet the beads. Carefully aspirate and discard the supernatant.
Add 500 µL of Activation Buffer (0.1 M MES, pH 6.0), resuspend the beads, pellet, and discard the supernatant. Repeat this wash step twice to thoroughly remove any storage buffers or preservatives.
Surface Activation:
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
Resuspend the washed beads in 200 µL of Activation Buffer.
Add 25 µL of the NHS solution followed by 25 µL of the EDC solution to the bead suspension.
Rationale: Adding NHS before or with EDC stabilizes the active intermediate, maximizing the yield of amine-reactive sites.
Incubate for 30 minutes at room temperature on a tube rotator.
Post-Activation Wash:
Pellet the activated beads using the magnetic stand and discard the supernatant.
Quickly wash the beads twice with 500 µL of ice-cold Activation Buffer. This step is critical to remove excess EDC and NHS, which could interfere with the subsequent coupling step. Do not allow the beads to dry out.
Linker Coupling:
Immediately after the final wash, resuspend the activated beads in 400 µL of Coupling Buffer (0.1 M Borate, pH 8.5).
Rationale: A slightly alkaline pH (8.0-8.5) deprotonates the primary amine of the linker, enhancing its nucleophilicity and reaction efficiency with the NHS ester.
Add 10 µL of a 50 mM solution of 3-(Oxolan-3-ylmethoxy)propan-1-amine in DI water.
Incubate for 2 hours at room temperature on a tube rotator.
Quenching and Blocking:
Pellet the beads on the magnetic stand and discard the supernatant.
Add 500 µL of Quenching Buffer (1 M Tris-HCl, pH 8.0).
Rationale: Tris contains a primary amine that will react with any remaining NHS-ester groups on the surface, effectively blocking them from unintended future reactions.
Incubate for 15 minutes at room temperature.
Final Washes and Storage:
Pellet the beads and discard the quenching solution.
Wash the beads three times with 500 µL of Washing Buffer (PBST).
After the final wash, resuspend the functionalized beads in a suitable storage buffer (e.g., PBS with 0.01% Sodium Azide). The beads now present a surface decorated with oxolane groups and are ready for characterization or subsequent conjugation steps.
Validation and Characterization of Functionalized Surfaces
It is imperative to verify the success of the functionalization. The choice of technique depends on the substrate and available instrumentation.
Technique
Principle & Expected Outcome
Contact Angle Goniometry
Measures the angle a water droplet makes with the surface. Expected Outcome: A significant decrease in the water contact angle compared to the unmodified (or less hydrophilic) starting surface, indicating successful grafting of the hydrophilic oxolane-containing linker.
X-ray Photoelectron Spectroscopy (XPS)
A surface-sensitive technique that provides elemental composition and chemical state information. Expected Outcome: Appearance or increase in the N 1s signal, corresponding to the nitrogen in the newly formed amide bond and the amine linker. High-resolution scans can confirm the amide (O=C-N) environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations. Expected Outcome: Appearance of new peaks corresponding to the C-O-C stretch of the oxolane ring and the characteristic Amide I (C=O) and Amide II (N-H) bands from the newly formed bond.
Kaiser Test (for primary amines)
A colorimetric chemical test using ninhydrin to detect primary amines. This is useful if the goal is to present the amine group outwards (by reversing the attachment chemistry). It would not be useful for the protocol above where the amine is consumed.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low Functionalization Efficiency
1. Inactive EDC/NHS due to hydrolysis. 2. Insufficient washing post-activation. 3. Incorrect buffer pH. 4. Insufficient linker concentration.
1. Prepare fresh EDC and NHS solutions immediately before use. 2. Ensure rapid and thorough washing with cold buffer. 3. Verify the pH of MES (5.5-6.5) and Coupling (8.0-8.5) buffers. 4. Increase the concentration of the linker during the coupling step.
High Non-Specific Binding
1. Incomplete quenching of active sites. 2. Hydrophobic interactions with the underlying substrate.
1. Increase quenching time or concentration of Tris buffer. 2. Ensure complete surface coverage by the hydrophilic linker; consider increasing reaction time or linker concentration.
Bead Aggregation
1. Over-drying of beads during wash steps. 2. Cross-linking caused by residual EDC.
1. Do not allow the bead pellet to dry out completely between steps. 2. Ensure thorough washing after the activation step to remove all unbound EDC.
Conclusion
3-(Oxolan-3-ylmethoxy)propan-1-amine is a powerful and versatile molecule for engineering surfaces. Its dual functionality provides a stable anchoring point via its primary amine while presenting a hydrophilic oxolane group to the surrounding environment. The EDC/NHS coupling chemistry described herein is a robust and well-established method for creating such functionalized surfaces. By following the detailed protocols and validating the outcome with appropriate characterization techniques, researchers can reliably produce high-quality, functionalized materials for a wide array of advanced applications in biotechnology and medicine.
Application
Application Note: Synthesis of Heterocycles Using 3-(Oxolan-3-ylmethoxy)propan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9)[1] Executive Summary & Chemical Profile In modern drug discovery, opt...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Molecule: 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9)[1]
Executive Summary & Chemical Profile
In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound often requires the introduction of flexible, hydrophilic appendages. 3-(Oxolan-3-ylmethoxy)propan-1-amine serves as an exceptional bifunctional building block for this purpose.
Structural Advantages: The molecule features a primary amine connected via a propyl chain to an ether-linked oxolane (tetrahydrofuran) ring. The oxolane ring acts as a potent hydrogen-bond acceptor, improving aqueous solubility and metabolic stability compared to linear aliphatic ethers, while the propyl chain provides conformational flexibility[1].
Reactivity Profile: The unhindered primary amine is a highly nucleophilic center, making it an ideal substrate for constructing N-heterocycles or appending the oxolane pharmacophore onto existing heteroaryl scaffolds via substitution, cross-coupling, or condensation reactions.
This guide details three self-validating, field-proven methodologies for utilizing this amine in heterocycle synthesis: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Cross-Coupling, and the Paal-Knorr Pyrrole Synthesis.
Strategic Workflow for Heterocycle Synthesis
The selection of the synthetic methodology depends entirely on the electronic nature of the target electrophile. The decision matrix below outlines the logical routing for reaction selection.
Fig 1. Decision matrix for functionalizing heterocycles using 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Protocol A: SNAr on Electron-Deficient Heterocycles
Mechanistic Rationale
Nucleophilic aromatic substitution (SNAr) is the most direct method for appending the oxolane-amine to electron-deficient heterocycles (e.g., 2-chloropyrimidines, 4-chloroquinazolines). The reaction proceeds via the formation of a negatively charged Meisenheimer complex[2]. Because the primary amine generates one equivalent of HCl upon substitution, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to act as an acid scavenger, preventing the protonation of the starting amine and maintaining its nucleophilicity.
Step-by-Step Methodology
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv) in anhydrous isopropanol (10 mL).
Reagent Addition: Add DIPEA (2.5 mmol, 2.5 equiv) followed by 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.1 mmol, 1.1 equiv).
Heating & IPC: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor via LC-MS. Self-Validation Check: The disappearance of the starting halide and the emergence of a single [M+H]+ peak corresponding to the mono-substituted product indicates successful regioselective C4-substitution (the more reactive position)[2].
Workup: Once complete (typically 4–6 hours), concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and water (15 mL).
Phase Separation (Critical Step): Expert Insight: Due to the highly hydrophilic nature of the oxolane and ether linkages, the product may partition into the aqueous layer. Saturate the aqueous layer with NaCl (brine) prior to extraction to force the product into the organic phase.
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling
Mechanistic Rationale
When the target heterocycle is unactivated (e.g., 3-bromopyridine) or electron-rich, SNAr is unviable. Palladium-catalyzed Buchwald-Hartwig amination is required[3]. A critical challenge when using primary alkyl amines is their propensity to undergo
β
-hydride elimination from the Pd(II) intermediate, leading to imine byproducts and catalyst deactivation. To circumvent this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos) are utilized. The extreme steric bulk of BrettPhos accelerates the reductive elimination step, outcompeting the
β
-hydride elimination pathway[3].
Fig 2. Buchwald-Hartwig catalytic cycle for the N-arylation of primary alkyl amines.
Step-by-Step Methodology
Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv). Evacuate and backfill with argon three times.
Reagent Addition: Add anhydrous Toluene (5 mL) followed by 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 mmol, 1.2 equiv) via syringe.
Reaction Execution: Seal the tube and heat to 100 °C. Self-Validation Check: The reaction mixture should transition from a dark reddish-purple (Pd2(dba)3) to a golden-brown color, indicating the formation of the active monomeric L-Pd(0) species.
Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and insoluble inorganic salts.
Purification: Concentrate the filtrate and purify via flash chromatography.
Protocol C: Paal-Knorr Pyrrole Synthesis
Mechanistic Rationale
The Paal-Knorr synthesis allows for the de novo construction of a pyrrole ring directly onto the primary amine via condensation with a 1,4-dicarbonyl compound[4]. The reaction is initiated by nucleophilic attack of the amine on one carbonyl, forming a hemiaminal, followed by intramolecular cyclization and a double dehydration event to yield the aromatic pyrrole[4]. The use of a catalytic amount of Trifluoroacetic Acid (TFA) protonates the carbonyl oxygen, dramatically increasing its electrophilicity and accelerating both the initial attack and the final dehydration steps[5].
Fig 3. Mechanistic pathway of the acid-catalyzed Paal-Knorr pyrrole synthesis.
Step-by-Step Methodology
Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,5-hexanedione (1.1 mmol, 1.1 equiv) and 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.0 mmol, 1.0 equiv) in Toluene (20 mL).
Reflux & Dehydration: Heat the mixture to vigorous reflux (approx. 110–115 °C). Self-Validation Check: Monitor the Dean-Stark trap. The collection of water (approx. 36 µL for a 1 mmol scale) is a direct physical confirmation that the double dehydration is proceeding successfully.
Workup: Once water evolution ceases (approx. 3–5 hours), cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3 (15 mL).
Isolation: Wash with brine, dry over Na2SO4, concentrate, and isolate the N-substituted pyrrole via silica gel chromatography (Hexanes:EtOAc).
Quantitative Data Summary
The following table summarizes the key experimental parameters and expected outcomes for the three heterocycle synthesis protocols utilizing 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Parameter
Protocol A: SNAr
Protocol B: Buchwald-Hartwig
Protocol C: Paal-Knorr
Target Electrophile
Electron-deficient heteroaryl halides
Unactivated (hetero)aryl halides
1,4-Dicarbonyl compounds
Catalyst
None (Base-driven)
Pd2(dba)3 / BrettPhos
Trifluoroacetic Acid (TFA)
Base/Additive
DIPEA (2.5 equiv)
NaOtBu (1.5 equiv)
None
Solvent
Isopropanol or n-Butanol
Toluene or 1,4-Dioxane
Toluene (Dean-Stark)
Temperature
80 °C
100 °C
110 °C (Reflux)
Reaction Time
4 – 6 hours
12 – 18 hours
3 – 5 hours
Expected Yield Range
75% – 90%
60% – 85%
80% – 95%
Primary IPC Method
LC-MS ([M+H]+ tracking)
TLC / Color change to golden-brown
Water collection in Dean-Stark
References
Deshmukh, S. et al. "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry, ACS Publications, 2023. [Link]
Venugopala, K. N. et al. "Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection." Asian Journal of Chemistry, 2015. [Link]
Wikipedia Contributors. "Paal–Knorr synthesis." Wikipedia, The Free Encyclopedia, [Link]
The Strategic Integration of 3-(Oxolan-3-ylmethoxy)propan-1-amine in PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the application of 3-(Oxolan-3-ylmethoxy)propan-1-amine as a versatile linker building block in th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of 3-(Oxolan-3-ylmethoxy)propan-1-amine as a versatile linker building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, the following notes and protocols are grounded in established principles of medicinal chemistry and PROTAC technology, offering both theoretical insights and practical, actionable methodologies.
The PROTAC Revolution and the Central Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, and the PROTAC is released to continue its catalytic cycle.[1][2]
The linker is far more than a simple spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[4] The linker's properties directly influence the stability of the ternary complex, the relative orientation of the POI and E3 ligase, and the physicochemical characteristics of the final PROTAC molecule, such as solubility and cell permeability.[4]
Diagram 1: The PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Physicochemical Profile of 3-(Oxolan-3-ylmethoxy)propan-1-amine
3-(Oxolan-3-ylmethoxy)propan-1-amine is a bifunctional molecule featuring a primary amine for conjugation and a mixed alkyl/ether chain incorporating a tetrahydrofuran (THF, or oxolane) ring. This unique combination of structural motifs offers a compelling balance of properties for PROTAC linker design.
Property
Value / Observation
Implication in PROTAC Design
Molecular Formula
C₈H₁₇NO₂
Relatively low molecular weight for a linker building block.
The ether oxygens can improve aqueous solubility and potentially form hydrogen bonds within the ternary complex, enhancing its stability.[8][9]
Structural Features
Primary Amine, Alkyl Chain, Ether Linkage, Tetrahydrofuran (THF) Ring
The primary amine is a versatile functional group for conjugation. The alkyl-ether chain offers a balance of flexibility and polarity. The THF ring introduces a degree of conformational constraint compared to a purely linear PEG or alkyl chain.
Application Notes: Strategic Use in PROTAC Development
The structural features of 3-(Oxolan-3-ylmethoxy)propan-1-amine make it a valuable tool for PROTAC linker optimization.
Modulating Solubility and Permeability
A significant challenge in PROTAC design is balancing aqueous solubility with cell membrane permeability. Highly flexible linkers like long polyethylene glycol (PEG) chains can improve solubility but may increase the molecule's overall size and polarity, hindering passive diffusion across cell membranes.[] Conversely, purely alkyl linkers enhance lipophilicity and may improve permeability but can lead to poor solubility and non-specific binding.[]
3-(Oxolan-3-ylmethoxy)propan-1-amine offers a middle ground. The ether and THF moieties introduce polarity, which can improve the solubility of the resulting PROTAC, a feature often beneficial for oral bioavailability and formulation.[8] This is particularly advantageous when working with highly lipophilic warheads or E3 ligase ligands.
Linker Flexibility and Ternary Complex Formation
The five rotatable bonds grant the linker substantial flexibility, which is often a starting point in PROTAC design.[2] This flexibility allows the warhead and E3 ligase ligand to orient themselves effectively to form a productive ternary complex. While rigid linkers can offer benefits in pre-organizing the PROTAC into an active conformation, flexible linkers provide a greater probability of achieving a successful initial "hit" during a screening campaign.[2][8] The THF ring in the linker can provide a subtle conformational constraint that may favor certain binding poses over others, potentially leading to improved selectivity.
Synthetic Tractability
The terminal primary amine is a key feature, enabling straightforward and well-established conjugation chemistries. This allows for the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies. The most common and reliable method for incorporating this linker is through amide bond formation .
Protocols for PROTAC Synthesis
This section provides detailed, step-by-step protocols for incorporating 3-(Oxolan-3-ylmethoxy)propan-1-amine into a PROTAC scaffold. As a representative example, we will describe the synthesis of a hypothetical BRD4-targeting PROTAC, using a JQ1-acid derivative as the warhead and pomalidomide as the E3 ligase (Cereblon) ligand.
Diagram 2: General Synthetic Workflow
Caption: Synthetic route for PROTAC assembly.
Protocol: Amide Bond Formation to Synthesize Warhead-Linker Intermediate
This protocol details the coupling of a carboxylic acid-functionalized warhead with 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Standard workup and purification supplies (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for column chromatography)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Warhead-COOH (1.0 eq).
Dissolution: Dissolve the Warhead-COOH in anhydrous DMF (concentration typically 0.1 M).
Reagent Addition: To the stirred solution, add 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 eq), followed by HATU (1.5 eq) and DIPEA (3.0 eq).
Rationale: HATU is a highly efficient peptide coupling agent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (Warhead-COOH) is consumed (typically 2-4 hours).
Workup:
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Warhead-Linker conjugate.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Final PROTAC Assembly via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the conjugation of the Warhead-Linker intermediate (which now has a free pomalidomide-reactive handle, assuming the warhead was coupled via its acid) to an E3 ligase ligand like pomalidomide. For this example, we assume a derivative of pomalidomide with a suitable leaving group is used. A more common approach is to couple the linker to pomalidomide first. For illustrative purposes, we will describe the coupling of the synthesized Warhead-Linker-Amine to a pomalidomide derivative.
Note: A more direct and often preferred route involves first reacting 3-(Oxolan-3-ylmethoxy)propan-1-amine with a pomalidomide derivative (like 4-fluorothalidomide) and then coupling the resulting Pomalidomide-Linker to the Warhead-COOH. The protocol below is for the final coupling step, assuming the intermediate has been appropriately functionalized.
Materials:
Warhead-Linker-Amine (synthesized in 4.1) (1.0 eq)
Pomalidomide derivative with a leaving group (e.g., 4-fluoropomalidomide) (1.1 eq)
DIPEA (3.0 eq)
Anhydrous DMSO (Dimethyl sulfoxide)
Reaction vial with a screw cap
Heating block or oil bath
Procedure:
Reaction Setup: In a reaction vial, dissolve the Warhead-Linker-Amine (1.0 eq) and the pomalidomide derivative (1.1 eq) in anhydrous DMSO.
Base Addition: Add DIPEA (3.0 eq) to the mixture.
Heating: Seal the vial and heat the reaction mixture at 80-100 °C.
Rationale: SNAr reactions on electron-deficient aromatic rings (like the pthalimide ring system) often require heat to proceed at a reasonable rate.
Reaction Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Separate the organic layer and wash it multiple times with water to remove DMSO, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude final PROTAC using preparative HPLC or silica gel chromatography to obtain the high-purity product.
Characterization: Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm identity and purity (>95%).
Conclusion
3-(Oxolan-3-ylmethoxy)propan-1-amine is a promising and synthetically accessible building block for PROTAC linker design. Its unique structure, combining a flexible alkyl-ether chain with a semi-rigid THF moiety, provides a valuable tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of PROTACs. The straightforward conjugation chemistry enabled by its terminal primary amine allows for its efficient incorporation into diverse PROTAC scaffolds. By leveraging the principles and protocols outlined in this guide, researchers can strategically employ this linker to accelerate the development of novel and effective protein degraders.
References
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
Shcherbakov, D., et al. (2021). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 2(6), 1136-1153. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Alkylation Strategies for 3-(Oxolan-3-ylmethoxy)propan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Substrate Profiling
In modern drug discovery and materials science, the selective functionalization of linker molecules is a critical workflow. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a highly versatile building block featuring a primary amine terminal, a flexible acyclic ether linkage, and a hydrophilic tetrahydrofuran (oxolane) ring.
The primary synthetic challenge when working with this substrate is achieving chemoselective mono-alkylation . Because the ether linkages are stable to mild bases and reducing agents, the functionalization strategy must focus entirely on controlling the nucleophilicity of the nitrogen atom.
Mechanistic Rationale: The "Runaway Train" vs. Chemoselective Reduction
The Pitfall of Direct Alkylation (SN2)
Attempting to mono-alkylate 3-(Oxolan-3-ylmethoxy)propan-1-amine using an alkyl halide (e.g., R-Br or R-I) and a base is fundamentally flawed due to the kinetics of amine alkylation[1]. When the primary amine is alkylated, the resulting secondary amine product benefits from the electron-donating inductive effect of the newly added alkyl group. This makes the secondary amine more nucleophilic than the starting material, leading to a runaway reaction that produces complex, difficult-to-separate mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[1].
Fig 1. The SN2 over-alkylation cascade demonstrating why direct alkylation yields complex mixtures.
The Solution: Reductive Amination
To bypass this kinetic trap, reductive amination is the gold standard[2]. By reacting the primary amine with an aldehyde or ketone, an imine (or iminium ion) intermediate is formed. This intermediate is then reduced in situ to the secondary amine. Because the secondary amine is sterically hindered and does not readily form a stable iminium ion with another equivalent of aldehyde without specific forcing conditions, the reaction stops cleanly at the mono-alkylated stage[2]. This one-pot methodology is highly atom-economical and widely utilized in green chemistry[3].
Fig 2. Chemoselective reductive amination pathway for mono-alkylation of primary amines.
Quantitative Data: Optimization of Reaction Conditions
The choice of reducing agent is critical. While Sodium Cyanoborohydride (NaBH3CN) is historically popular, Sodium Triacetoxyborohydride (NaBH(OAc)3, commonly known as STAB) is generally preferred today as it is less toxic, avoids cyanide waste, and exhibits superior chemoselectivity for iminium ions over free aldehydes[4],[5]. Additionally, emerging green methods like "borrowing hydrogen" using bimetallic Co/Sc catalysts offer alternative pathways without stoichiometric hydride waste[6].
Table 1: Comparative Evaluation of Alkylation Conditions for 3-(Oxolan-3-ylmethoxy)propan-1-amine
Methodology
Reagents & Catalyst
Solvent
Temp / Time
Mono-alkylation Selectivity
Typical Yield
Direct Alkylation (SN2)
R-I (1.0 eq), K2CO3
DMF
60°C / 12h
Poor (<40%)
25 - 35%
Reductive Amination
Aldehyde (1.05 eq), NaBH3CN, AcOH
MeOH
25°C / 16h
Excellent (>90%)
75 - 85%
Reductive Amination
Aldehyde (1.05 eq), NaBH(OAc)3
DCE
25°C / 4h
Excellent (>95%)
85 - 95%
Borrowing Hydrogen
Alcohol (1.1 eq), Co/Sc Nanocatalyst
Toluene
130°C / 24h
Good (~80%)
70 - 80%
Validated Experimental Protocols
Protocol A: Chemoselective Mono-Alkylation via STAB (Self-Validating System)
This protocol utilizes STAB in 1,2-Dichloroethane (DCE). DCE is selected over Methanol because STAB can react with protic solvents, and DCE provides excellent solubility for the polar oxolane-amine while remaining non-coordinating[4].
Materials Required:
3-(Oxolan-3-ylmethoxy)propan-1-amine (1.0 mmol)
Target Aldehyde (1.05 mmol)
Sodium Triacetoxyborohydride (STAB) (1.5 mmol)
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Glacial Acetic Acid (AcOH) (1.0 mmol)
Step-by-Step Methodology:
Imine Pre-formation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous DCE (5.0 mL).
Causality: Pre-mixing allows the nucleophilic amine to attack the carbonyl before the reducing agent is introduced, preventing premature reduction of the aldehyde to an alcohol.
Acidification: Add glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
Causality: AcOH lowers the pH to ~4-5. This protonates the hemiaminal oxygen, establishing a highly favorable leaving group (-OH2+) to drive the dehydration step toward the electrophilic iminium ion[2].
Chemoselective Reduction: Add STAB (1.5 mmol) portion-wise over 5 minutes.
Causality: Portion-wise addition controls mild exothermicity. STAB is a mild hydride source that selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde[2].
Reaction Monitoring (Validation Checkpoint): Stir the suspension at room temperature. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The disappearance of the primary amine mass (m/z 160.1 [M+H]+) and the appearance of the secondary amine mass validates the progression. Reaction is typically complete in 2-4 hours.
Quenching & Workup: Carefully add saturated aqueous NaHCO3 (5 mL) to the flask. Stir vigorously for 15 minutes.
Causality & Validation: The basic bicarbonate neutralizes the acetic acid and hydrolyzes unreacted STAB. The cessation of gas (H2 and CO2) evolution serves as a visual validation that the quench is complete.
Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
If the goal is to convert the primary amine directly to a tertiary dimethyl-amine, the Eschweiler-Clarke protocol is the most efficient route, utilizing formaldehyde and formic acid[3].
Step-by-Step Methodology:
Reagent Mixing: To a round-bottom flask containing 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.0 mmol), add 37% aqueous formaldehyde (5.0 mmol) and formic acid (5.0 mmol).
Causality: Formaldehyde acts as the alkylating carbonyl, while formic acid acts as both the acid catalyst and the hydride source (via decarboxylation).
Reflux: Heat the mixture to 100°C under reflux for 12 hours.
Causality: Elevated temperature is required to drive the hydride transfer from formic acid to the iminium ion, releasing CO2 gas as the driving thermodynamic force.
Workup: Cool to room temperature, basify to pH 10 with 2M NaOH, and extract with Ethyl Acetate (3 x 15 mL). Dry and concentrate to yield the tertiary amine.
Technical Support Center: Synthesis of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9).[1] This guide is designed for researchers, chemists, and process development professionals to navig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(Oxolan-3-ylmethoxy)propan-1-amine?
A1: The synthesis is typically a two-step process. The first step involves forming the ether linkage, commonly via a Williamson ether synthesis. The second step introduces the amine functionality, often through the reduction of a nitrile or an azide.
Q2: What is a realistic target yield for this synthesis?
A2: While yields are highly dependent on the specific conditions and scale, a well-optimized laboratory synthesis can typically achieve yields in the range of 60-85% over the two steps. Industrial processes may achieve even higher, near-quantitative conversions.[2]
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] These techniques allow for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time.
Q4: What are the critical impurities to watch for?
A4: Key impurities may include unreacted starting materials, byproducts from side reactions such as elimination in the ether synthesis step, or over-alkylation and secondary amine formation in the amination step. Characterization by GC-MS and NMR is recommended to identify and quantify these impurities.
Synthetic Pathway and Troubleshooting Workflow
The synthesis generally proceeds via two main stages. Below is a diagram illustrating the common pathway and a logical workflow for troubleshooting issues that may arise.
General Synthetic Scheme
Caption: A workflow for troubleshooting common synthesis issues.
In-Depth Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis (Stage 1)
Issue: The formation of the nitrile intermediate, 3-(Oxolan-3-ylmethoxy)propanenitrile, is inefficient, resulting in a low yield. Analysis of the crude product shows a significant amount of unreacted (Oxolan-3-yl)methanol.
Root Cause Analysis:
The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide. [2][4]A low yield is often due to two main factors: incomplete formation of the alkoxide or a competing elimination (E2) reaction.
[3][4]
Incomplete Deprotonation: The alcohol, (Oxolan-3-yl)methanol, must be fully deprotonated to form the nucleophilic alkoxide. Using a weak base or non-anhydrous conditions will result in incomplete alkoxide formation.
E2 Elimination: Alkoxides are strong bases and can promote the E2 elimination of the alkyl halide (3-bromopropanenitrile) to form an alkene (acrylonitrile), especially at higher temperatures.
[3][4]
Solutions & Optimization Strategies:
Parameter
Recommendation
Rationale
Base Selection
Use a strong, non-nucleophilic base like Sodium Hydride (NaH).
NaH ensures rapid and complete deprotonation of the alcohol to form the required alkoxide. [5]
Solvent
Use a polar aprotic solvent such as DMF, THF, or Acetonitrile. [2][5]
These solvents effectively solvate the cation (Na+) without solvating the alkoxide nucleophile, increasing its reactivity. Protic solvents will slow the reaction. [2]
Temperature
Maintain a low to moderate temperature (e.g., 0 °C for deprotonation, then slowly warm to 50-60 °C for the SN2 reaction).
Lower temperatures favor the SN2 pathway over the E2 elimination, which has a higher activation energy. [3]
Reaction Conditions
Ensure strictly anhydrous conditions. Flame-dry glassware and use dry solvents.
Water will quench the strong base and the alkoxide, inhibiting the reaction.
Optimized Protocol for Stage 1: Ether Synthesis
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-necked flask equipped with a stirrer and thermometer.
Deprotonation: Cool the solvent to 0 °C. Add (Oxolan-3-yl)methanol (1.0 eq.). Then, carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
SN2 Reaction: Cool the mixture back to 0 °C and add 3-bromopropanenitrile (1.05 eq.) dropwise.
Reaction Completion: Slowly warm the reaction to 60 °C and maintain for 4-8 hours. Monitor progress by TLC or GC.
[3]6. Work-up: Once complete, cool the mixture and carefully quench by adding it to cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is often of sufficient purity for the next step.
Problem 2: Low Yield and/or Impurities in Nitrile Reduction (Stage 2)
Issue: The reduction of the nitrile intermediate yields the desired primary amine in low quantities, with significant formation of secondary amine byproducts.
Root Cause Analysis:
The catalytic hydrogenation of a nitrile can lead to the formation of a secondary amine through the reaction of the initially formed primary amine with an imine intermediate.
Raney-Nickel or Raney-Cobalt are highly effective. [6]
These catalysts show high activity and selectivity for nitrile reduction under optimized conditions.
Solvent/Additive
Use a solvent containing ammonia (e.g., 7N NH₃ in Methanol). [6]
The high concentration of ammonia shifts the equilibrium away from the formation of the secondary imine intermediate, thus suppressing the formation of the secondary amine byproduct. [6]
Hydrogen Pressure
Use elevated hydrogen pressure (e.g., 10 bar). [6]
Higher H₂ pressure increases the rate of reduction of the imine intermediate to the primary amine, minimizing its opportunity to react with the product amine.
Temperature
Conduct the reaction at a moderate temperature (e.g., 40 °C). [6]
This provides sufficient energy for the reaction without promoting side reactions or catalyst degradation.
Optimized Protocol for Stage 2: Nitrile Reduction
Setup: To a suitable autoclave, add the crude 3-(Oxolan-3-ylmethoxy)propanenitrile, the solvent (7N Ammonia in Methanol), and the Raney-Nickel catalyst (typically 5-10 wt% loading, handle as a slurry).
Hydrogenation: Seal the autoclave. Purge several times with nitrogen, then with hydrogen. Pressurize the vessel to 10 bar with hydrogen.
Reaction: Heat the mixture to 40 °C with vigorous stirring. The reaction is typically complete in 4-6 hours. Monitor hydrogen uptake to track progress.
Work-up: After the reaction, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be kept wet with the solvent to prevent ignition of the pyrophoric Raney-Nickel.
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product, 3-(Oxolan-3-ylmethoxy)propan-1-amine.
References
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]
Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
Reductive Amination & Amide Synthesis. YouTube. Available at: [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
Williamson ether synthesis. LS College. Available at: [Link]
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
Technical Support Center: Purification & Handling of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Welcome to the Technical Support Center for 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying this molecule.
Structurally, this compound features a primary aliphatic amine, an acyclic ether linkage, and a tetrahydrofuran (oxolane) ring. These functional groups render the molecule highly polar, completely water-miscible, and highly reactive toward acidic surfaces and atmospheric gases. This guide provides field-proven, self-validating protocols to ensure high-yield recovery and analytical-grade purity.
Section 1: Troubleshooting & FAQs
Q1: During the liquid-liquid extraction of my crude reaction mixture, I am losing more than 50% of my product to the aqueous layer. How can I improve recovery?A1: This is a classic issue with highly polar, low-molecular-weight amines. 3-(Oxolan-3-ylmethoxy)propan-1-amine has a calculated LogP of approximately 0.38, meaning it preferentially partitions into water 1[1]. Furthermore, the ether and oxolane oxygen atoms act as strong hydrogen bond acceptors.
The Causality: Standard organic solvents (like ethyl acetate or diethyl ether) cannot overcome the strong hydrogen-bonding network the amine forms with water.
The Solution: You must suppress ionization and alter the dielectric constant of the aqueous phase. Adjust the aqueous pH to >12 to ensure the primary amine is fully deprotonated (free base form)2[2]. Saturate the aqueous layer with NaCl (salting-out effect) and switch your extraction solvent to a more polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a Dichloromethane/Isopropanol (DCM/IPA 9:1) mixture.
Q2: I attempted to purify the amine using standard normal-phase silica gel chromatography, but the compound streaked across the TLC plate and the isolated yield was abysmal. What went wrong?A2: Normal-phase silica gel is populated with weakly acidic silanol groups (-SiOH). The primary amine group of your target molecule is highly basic.
The Causality: When loaded onto standard silica, the amine undergoes a strong acid-base interaction with the silanols, leading to irreversible chemisorption, severe peak tailing, and compound loss 3[3].
The Solution: You must "deactivate" the silica gel. Add a basic modifier—such as 1-5% Triethylamine (Et3N) or concentrated aqueous Ammonium Hydroxide (NH4OH)—to your mobile phase. The modifier competitively binds to the acidic silanols, allowing your target amine to elute cleanly .
Q3: I successfully isolated the amine as a clear liquid. However, after leaving it on the benchtop for a few days, it turned into a viscous, cloudy gel and gained weight. Has it degraded?A3: Your amine has not degraded; it has reacted with atmospheric carbon dioxide (CO2).
The Causality: Primary aliphatic amines are strong nucleophiles that readily attack CO2 to form stable alkylammonium carbamate salts or carbamic acid intermediates 4[4]. This reaction transforms the volatile liquid into a viscous polymeric gel or solid 5[5].
The Solution: This process is reversible. Dissolve the gel in a dilute basic aqueous solution (e.g., 1M NaOH) to break the carbamate salt, then re-extract the free amine 6[6]. To prevent this, always store the purified amine under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial at 2-8°C.
This protocol is designed to force the highly polar amine out of the aqueous phase.
pH Adjustment: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. Place the flask in an ice bath. Slowly add 3M NaOH dropwise while stirring until the pH reaches >12 (verify with pH paper).
Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (complete saturation).
Extraction: Transfer the mixture to a separatory funnel. Add 2-Methyltetrahydrofuran (2-MeTHF) at a 1:1 volume ratio to the aqueous phase. Shake vigorously, venting frequently. Allow the layers to separate.
Collection: Collect the upper organic layer. Repeat the extraction two more times with fresh 2-MeTHF.
Self-Validation Step: Spot the remaining aqueous layer on a TLC plate, heat, and stain with Ninhydrin. The absence of a purple spot confirms complete extraction.
Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amine.
This protocol prevents irreversible binding to silica gel.
Mobile Phase Preparation: Mix Dichloromethane (DCM) and Methanol (MeOH) in your optimized ratio (e.g., 90:10). Add 2% v/v concentrated aqueous Ammonium Hydroxide (NH4OH) or Triethylamine (Et3N) as a basic modifier.
Column Equilibration: Pack the silica gel column (or equilibrate a pre-packed cartridge) by flushing with at least 3 column volumes (CV) of the modifier-containing mobile phase.
Self-Validation Step: Collect a few drops of the column effluent and test with pH paper. Ensure the effluent is basic (pH > 8) before loading the sample. This confirms the silanol groups are fully deactivated.
Loading & Elution: Dissolve the crude amine in a minimum volume of the mobile phase and load it onto the column. Elute the column and monitor fractions via TLC (Ninhydrin stain) or an ELSD detector.
Concentration: Pool the product-containing fractions and concentrate under reduced pressure.
Technical Support Center: Troubleshooting & Purification of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals working with 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) [1]....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals working with 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) [1].
As a highly polar, bifunctional molecule containing a primary amine, an ether linkage, and a hydrophilic tetrahydrofuran (oxolane) ring, this compound presents unique challenges during synthesis and purification. Its strong hydrophilicity (LogP ~0.38) and high boiling point necessitate precise handling to remove synthesis-derived impurities without causing thermal degradation.
Part 1: FAQ - Understanding Your Impurity Profile
Q1: What are the most common impurities found in crude 3-(Oxolan-3-ylmethoxy)propan-1-amine?A1: The impurity profile is directly tied to the molecule's synthetic route. The compound is typically synthesized via the cyanoethylation of oxolan-3-ylmethanol with acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile intermediate. Consequently, the primary impurities include:
Unreacted Oxolan-3-ylmethanol: Residual starting material from incomplete cyanoethylation.
Secondary/Tertiary Amines: Heavy byproducts formed during the hydrogenation step.
Water: The oxolane ring and primary amine make the product highly hygroscopic, easily absorbing atmospheric moisture [3].
Inorganic Catalyst Residues: Trace metals (e.g., Raney Nickel or Cobalt) from the reduction step.
Q2: Why do secondary amine byproducts form during hydrogenation, and how can I prevent them?A2: During the catalytic reduction of the nitrile intermediate, an imine is formed before being fully reduced to the primary amine. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the highly reactive imine to form a heavier secondary amine (e.g., bis(3-(oxolan-3-ylmethoxy)propyl)amine) [2].
Causality & Prevention: To suppress this side reaction, hydrogenation must be conducted in the presence of a large excess of anhydrous ammonia. The ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium strictly toward the desired primary amine product [2].
Q3: Why is my product turning yellow or brown over time?A3: Primary amines are susceptible to autoxidation when exposed to air and light, forming N-oxides or complex degradation products. Furthermore, trace transition metal impurities (from the hydrogenation catalyst) can catalyze this oxidation. Storing the product under an inert argon atmosphere at 2-8°C is strictly required to maintain ≥98% purity [1].
Part 2: Troubleshooting Guide & Experimental Protocols
To ensure a self-validating workflow, each purification protocol below includes built-in analytical checkpoints. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Removal of Secondary Amines via Vacuum Distillation
Because 3-(Oxolan-3-ylmethoxy)propan-1-amine has a relatively high molecular weight (159.23 g/mol ) and extensive hydrogen-bonding capabilities, its atmospheric boiling point is prohibitively high. Atmospheric distillation will cause thermal decomposition; therefore, vacuum distillation is mandatory.
Step-by-Step Methodology:
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly sealed with high-vacuum silicone grease.
Preparation: Transfer the crude amine to the boiling flask. Add a magnetic stir bar and anti-bumping granules to prevent superheating.
Purging (Critical): Evacuate the system to <10 mmHg and backfill with dry Argon. Repeat three times to remove atmospheric oxygen and prevent oxidation at elevated temperatures.
Heating: Apply a high vacuum (e.g., 1-5 mmHg). Gradually heat the oil bath.
Fractionation:
Forecut: Unreacted oxolan-3-ylmethanol will distill first due to its lower molecular weight and fewer hydrogen bond donors.
Main Fraction: The target primary amine will distill next. Monitor the vapor temperature carefully to ensure a steady plateau.
Residue: Heavy secondary and tertiary amine byproducts will remain in the boiling flask.
Validation Checkpoint: Analyze the main fraction via Gas Chromatography (GC-FID). The primary amine peak must account for ≥98% of the total area [1].
Protocol B: Acid-Base Extraction for Non-Basic Impurities
If the crude mixture contains significant neutral organic impurities (e.g., polymerized acrylonitrile byproducts), an acid-base extraction exploits the basicity of the primary amine to isolate it.
Step-by-Step Methodology:
Acidification: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Slowly add 1M HCl dropwise while stirring until the aqueous layer reaches pH 2. The target amine protonates to form a water-soluble ammonium salt.
Separation: Transfer to a separatory funnel and extract. Discard the organic layer, which contains the neutral/acidic impurities.
Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH until the pH reaches 11-12, deprotonating the amine back to its organic-soluble free base form.
Recovery: Extract the aqueous layer three times with dichloromethane (DCM).
Validation Checkpoint: Spot the DCM layer on a TLC plate (Ninhydrin stain). A single, strong purple spot confirms the presence of the primary amine without neutral organic trailing.
Protocol C: Desiccation (Water Removal)
Due to the compound's highly hygroscopic nature, water content must be strictly controlled to prevent degradation and inaccurate mass measurements during downstream drug development.
Step-by-Step Methodology:
Chemical Drying: Dry the combined DCM layers from Protocol B over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure.
Storage Drying: Store the purified liquid over activated 3Å molecular sieves (20% w/v) for 24 hours under an argon atmosphere.
Validation Checkpoint: Perform a Karl Fischer titration. The water content must be verified at <0.1% w/w[3].
Part 3: Quantitative Data & Impurity Mitigation Summary
Impurity Type
Source / Causality
Quantitative Detection Method
Removal Strategy
Target Specification
Unreacted Oxolan-3-ylmethanol
Incomplete cyanoethylation
GC-FID (Retention time < Product)
Vacuum Distillation (Forecut)
< 0.5% Area
Secondary Amines
Nucleophilic attack during hydrogenation
GC-MS (High MW peaks)
Vacuum Distillation (Residue)
< 1.0% Area
Water
Hygroscopic absorption from atmosphere
Karl Fischer Titration
3Å Molecular Sieves
< 0.1% w/w
Nitrile Intermediate
Incomplete catalytic reduction
FT-IR (~2250 cm⁻¹ sharp peak)
Extended Hydrogenation
Not Detected
Part 4: Workflow Visualizations
Synthesis pathway of 3-(Oxolan-3-ylmethoxy)propan-1-amine and impurity generation points.
Step-by-step purification workflow for isolating pure 3-(Oxolan-3-ylmethoxy)propan-1-amine.
References
Google Patents. "US5869653A - Hydrogenation of nitriles to produce amines." Google Patents.
Optimization
storage stability and degradation of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No....
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols designed to ensure the stability and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 3-(Oxolan-3-ylmethoxy)propan-1-amine?
Answer:
For optimal long-term stability, we recommend storing 3-(Oxolan-3-ylmethoxy)propan-1-amine at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) .[1] While some suppliers may list room temperature for short-term shipping, the molecule's two primary functional groups—a primary amine and an ether (oxolane ring)—are susceptible to degradation over time upon exposure to the atmosphere.
The Primary Amine Group: Is basic and nucleophilic, making it reactive with atmospheric components.
The Oxolane (Ether) Group: Can undergo autoxidation to form peroxides, a significant safety hazard.[2][3]
Storing the compound refrigerated and under inert gas minimizes these degradation pathways, preserving its purity and reactivity for your experiments. The container should be tightly sealed to prevent moisture and air ingress.
Q2: I opened my bottle of 3-(Oxolan-3-ylmethoxy)propan-1-amine, and after a few weeks, the liquid seems more viscous and has gained weight. What is happening?
Answer:
This is a classic sign of the primary amine reacting with atmospheric carbon dioxide (CO2).[4] Primary amines react reversibly with CO2 to form an alkylammonium carbamate salt.[5][6] This reaction involves two molecules of the amine for every one molecule of CO2, leading to the formation of a more viscous, salt-like product and a noticeable increase in mass.
This is not necessarily degradation in the sense of irreversible decomposition, but it does mean the concentration of the free amine in your bottle is lower than stated. This can lead to significant errors in stoichiometry and inconsistent reaction yields. To reverse this process, the carbamate can be gently heated under a stream of inert gas.[4] To prevent it, always handle the reagent under an inert atmosphere.
Caption: Figure 1. Reversible reaction of a primary amine with CO₂.
Q3: My sample has developed a yellow or brownish tint over time. Is it still usable?
Answer:
A color change is typically an indicator of oxidative degradation.[7][8] The primary amine functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities.[9][10] This oxidation can lead to a complex mixture of byproducts, including imines, aldehydes, and other colored species, which can interfere with subsequent reactions.
If your sample has changed color, its purity is compromised. We recommend running an analytical check (e.g., NMR, LC-MS) to assess the level of impurity before use in a critical experiment. For sensitive applications, using a fresh, colorless sample is always the best practice.
Q4: I've heard that ethers can form explosive peroxides. Is this a concern for 3-(Oxolan-3-ylmethoxy)propan-1-amine?
Answer:Yes, this is a critical safety concern. The oxolane (tetrahydrofuran) ring in the molecule is a type of ether that is well-known to form potentially explosive peroxides upon exposure to air and light.[3][11] This process, known as autoxidation, is a free-radical chain reaction where oxygen inserts into a C-H bond adjacent to the ether oxygen.[2][12]
These peroxides can accumulate over time and may detonate violently when heated, concentrated, or subjected to shock. Never distill or evaporate this compound to dryness without first testing for the presence of peroxides. Store the bottle away from light and tightly sealed. If the material has been stored for an extended period (e.g., >12 months) after opening, it is mandatory to test for peroxides before use.
Caption: Figure 2. Simplified mechanism of peroxide formation in ethers.
Troubleshooting Guide
This section addresses specific experimental issues and provides logical steps for resolution.
Scenario 1: Inconsistent or Low Reaction Yields
Problem: You are performing a reaction where 3-(Oxolan-3-ylmethoxy)propan-1-amine is a key nucleophile, but your yields are fluctuating or consistently lower than expected.
Possible Cause 1: Carbamate Formation. As discussed in FAQ #2, reaction with atmospheric CO2 reduces the effective molar concentration of the free amine. If you are calculating stoichiometry based on the initial mass, you may be under-dosing the amine.
Troubleshooting Steps:
Handle the amine exclusively in an inert atmosphere glovebox or using Schlenk line techniques.
If the material has already been exposed to air, consider gently warming it (~40-50°C) under a vacuum or a stream of nitrogen for 10-15 minutes to reverse the carbamate formation before weighing it out.[4]
For highest accuracy, titrate a small sample of the amine to determine its true active concentration before use.
Possible Cause 2: Oxidative Degradation. If the material is old or has changed color, it may contain significant amounts of non-reactive, oxidized impurities.
Troubleshooting Steps:
Analyze the starting material via HPLC or GC-MS to assess its purity.
If significant impurities are detected, purify the amine by distillation. CRITICAL: You must test for and eliminate peroxides before any distillation is attempted.
If purification is not feasible, procure a fresh bottle of the reagent.
Scenario 2: Analytical Data Shows Unexpected Impurities
Problem: Your NMR, LC-MS, or GC-MS analysis of a sample shows peaks that do not correspond to the starting material or expected products.
Possible Degradation Products & Their Signatures:
Carbamate Salt: This is non-volatile and may not appear in GC-MS. In LC-MS, it might show as an adduct. In NMR, you might observe broad peaks due to salt formation and exchange.
Oxidation Products: Look for masses corresponding to the addition of oxygen or the loss of hydrogen. Aldehydes or carboxylic acids formed from the cleavage of the propanamine chain are possible.[10]
Peroxides/Hydroperoxides: These are typically unstable in GC-MS and may decompose in the injector. They can sometimes be observed by LC-MS or specific colorimetric tests.
Store protected from light and air. Test for peroxides before heating.
Positive result with peroxide test strips or KI solution.
Inconsistent Reaction Yields
Reduced concentration of active amine
Use fresh material; handle under inert gas; titrate before use.
Inconsistent consumption of other reagents.
Experimental Protocols
Protocol 1: Recommended Handling for High-Purity Applications
This protocol minimizes exposure to air and moisture.
Preparation: Move the sealed bottle of 3-(Oxolan-3-ylmethoxy)propan-1-amine into an inert atmosphere glovebox.
Aliquoting: Open the bottle inside the glovebox. Dispense the required amount into a tared, oven-dried vial.
Sealing: Tightly seal both the main bottle and the vial containing the aliquot before removing them from the glovebox.
Backfilling: Before closing the main bottle, flush the headspace with dry nitrogen or argon for 30-60 seconds to displace any air that entered.
Storage: Return the main bottle to 2-8°C storage.
Protocol 2: Qualitative Test for Peroxides (Potassium Iodide Method)
This test should be performed if the material has been opened and stored for >6 months or before any heating/distillation.
Prepare Test Solution: Add 100 mg of potassium iodide (KI) to 1 mL of glacial acetic acid. Shake to dissolve.
Sample Preparation: In a clean glass test tube, add 1-2 mL of 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Testing: Add 1 mL of the fresh KI/acetic acid solution to the amine.
Observation: A pale yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
No Color Change: Peroxides are not present at detectable levels.
Yellow/Brown Color: Peroxides are present. Do not heat or distill. The material should be treated to remove peroxides or disposed of according to your institution's safety guidelines.
Protocol 3: Workflow for a Basic Stability Study
This workflow allows you to assess the stability of the compound under your specific laboratory conditions.
Caption: Figure 3. Experimental workflow for a stability assessment study.
References
Di Pietro, S., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]
JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides. Journal of Visualized Experiments. Available at: [Link]
ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines.
Francke, R. & Little, R. D. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]
Journal of the Chemical Society B: Physical Organic. (1970). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. RSC Publishing.
Ghilane, J., et al. (2004). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces.
KAUST Repository. (n.d.). Amine Chemistry of Porous CO2 Adsorbents. KAUST Repository.
UBC Library Open Collections. (n.d.). Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections.
University of Illinois Urbana-Champaign. (2024). Peroxide-Forming Chemicals. Division of Research Safety. Available at: [Link]
Sigma-Aldrich. (2024). Safety Data Sheet for Tetrahydrofuran. Sigma-Aldrich Website.
ResearchGate. (2014). Study of the peroxidation mechanism of diethyl ether (DEE).
Chemical Engineering Transactions. (2022). Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels. CET.
Royal Society of Chemistry. (2021). The application of amine-based materials for carbon capture and utilisation: an overarching view. RSC Publishing.
Knowbee Tutoring. (2015). The Formation of Peroxides. YouTube. Available at: [Link]
PubMed. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
ResearchGate. (n.d.). Mechanism of reaction of CO2 with (a) primary- or secondary-amines in...
Safety Data Sheet. (n.d.). Tetrahydrofuran. Generic SDS.
Fisher Scientific. (2025). Safety Data Sheet for (S)-(+)-3-Hydroxytetrahydrofuran. Fisher Scientific Website.
TCI Chemicals. (2025). Safety Data Sheet for 3-(Aminomethyl)tetrahydrofuran. TCI Chemicals Website.
Fisher Scientific. (2010). Safety Data Sheet for 3-Methoxypropylamine. Fisher Scientific Website.
G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet for Tetrahydrofuran. G.J. Chemical Website.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 3-Methoxypropylamine. CDH Fine Chemical Website.
Fisher Scientific. (2010). Safety Data Sheet for 3-Methoxy-1-propanol. Fisher Scientific Website.
Thames River Chemical Corp. (2019). Safety Data Sheet for Monoisopropanolamine. TRC Corp. Website.
Patsnap Eureka. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents.
PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
Technical Support Center: Solvent Selection & Troubleshooting for 3-(Oxolan-3-ylmethoxy)propan-1-amine Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with 3-(Oxolan-3-ylmethoxy)propan-1-amine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with 3-(Oxolan-3-ylmethoxy)propan-1-amine .
This molecule features a highly accessible, unhindered primary amine tethered to an oxolane (tetrahydrofuran-like) ring via an acyclic ether linkage. While the primary amine is exceptionally nucleophilic, the dual ether oxygens act as potent Lewis bases. This structural duality means that improper solvent selection can lead to rampant over-alkylation, transition-metal catalyst poisoning, or unwanted side reactions. The following troubleshooting guides and self-validating protocols are engineered to establish robust, high-yield workflows.
Section 1: Reductive Amination Workflows
FAQ & Troubleshooting
Q: Why am I observing significant di-alkylated (tertiary amine) byproducts when reacting 3-(Oxolan-3-ylmethoxy)propan-1-amine with aliphatic aldehydes in 1,2-Dichloroethane (DCE)?A: The primary amine on your substrate is sterically unhindered, making the resulting secondary amine product highly nucleophilic and prone to a second alkylation event. While DCE is a traditional solvent for this reaction, it is toxic and often fails to provide the optimal dielectric environment to differentiate the reaction rates of primary vs. secondary amines.
Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or Isopropanol (IPA) . Recent solvent selection guides for aldehyde-based direct reductive aminations demonstrate that 2-MeTHF provides excellent solubility for borane-based reductants (like NaBH(OAc)₃) while mitigating the over-alkylation seen in chlorinated solvents[1]. Protic solvents like IPA can also accelerate the initial iminium formation, allowing you to lower the reaction temperature and kinetically trap the secondary amine.
Reductive amination pathway highlighting the iminium intermediate and over-alkylation risk.
Self-Validating Protocol: Direct Reductive Amination in 2-MeTHF
Mechanistic Rationale: Separating the imine formation from the reduction step prevents the reductant from degrading or prematurely reducing the aldehyde to an alcohol.
Imine Formation: Charge a dry flask with 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 2-MeTHF (0.2 M). Stir at 20°C for 2 hours.
Validation Checkpoint 1: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the primary amine peak is <5% and the mass corresponding to the iminium/hemiaminal is dominant.
Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in three portions over 15 minutes to control the exotherm.
Validation Checkpoint 2: Stir for 4 hours at room temperature. The reaction is complete when gas evolution ceases and TLC (Ninhydrin stain) shows the disappearance of the iminium spot and the appearance of a new, distinct secondary amine spot.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess reductant and partition the product into the 2-MeTHF layer.
Section 2: Buchwald-Hartwig Cross-Coupling
FAQ & Troubleshooting
Q: My Pd-catalyzed C-N coupling with 3-(Oxolan-3-ylmethoxy)propan-1-amine stalls at 30% conversion in toluene. Could the oxolane ring be interfering?A: Yes. The ether oxygens in the oxolane ring and the acyclic linker are potent Lewis bases. In non-polar solvents like toluene, these oxygens can competitively coordinate to the electrophilic Palladium(II) intermediate, poisoning the catalyst if your phosphine ligand is not sufficiently bulky. Furthermore, inorganic bases like Cs₂CO₃ have notoriously poor solubility in toluene, starving the catalytic cycle of the base required for the deprotonation step.
Solution: Transition the solvent to 2,2,5,5-Tetramethyloxolane (TMO) . TMO is a sterically hindered ether that mimics the property profile of toluene but dramatically enhances the solubilization of Cs⁺ ions. This accelerates the amine deprotonation step, outcompeting the substrate's tendency to chelate the metal center, resulting in significantly higher yields[2].
Mechanistic Rationale: Using a pre-catalyst ensures the controlled generation of the active Pd(0) species, while TMO ensures base solubility.
Catalyst Activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%), a bulky ligand like XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous TMO (0.2 M).
Validation Checkpoint 1: Heat to 80°C for 10 minutes. A visual color shift from dark purple/yellow to a deep, homogenous red/orange confirms the generation of the active Pd(0)-XPhos complex.
Coupling: Add the aryl bromide (1.0 equiv) and 3-(Oxolan-3-ylmethoxy)propan-1-amine (1.2 equiv). Seal the vessel and heat at 100°C for 12 hours.
Validation Checkpoint 2: Analyze via GC-MS or LC-MS. The reaction is successful when the aryl bromide is fully consumed. If unreacted aryl bromide remains but the amine is consumed, substrate chelation has likely caused premature catalyst death; consider increasing ligand loading to 6 mol%.
Section 3: Amidation (Acid Chlorides) & Green Solvents
FAQ & Troubleshooting
Q: I am trying to avoid REACH-restricted solvents like DMF and NMP for the amidation of this amine with an acid chloride. What are the best alternatives that won't compromise the oxolane ring?A: The oxolane ring is generally stable to basic conditions but can be sensitive to strong, un-scavenged acids (like the HCl generated during acid chloride amidation). Cyrene™ (dihydrolevoglucosenone) is an exceptional bio-based dipolar aprotic alternative to DMF[3]. It provides the necessary polarity to dissolve both the amine and the acid chloride without the toxicity associated with traditional solvents.
Quantitative Data Summary: Solvent Performance Comparison
Reaction Type
Traditional Solvent
Recommended Alternative
Key Performance Metric (Alternative vs Traditional)
2-MeTHF provides excellent solubility for borohydrides while preventing protic-solvent-induced reductant degradation[1].
Buchwald-Hartwig
Toluene
TMO
Yield increase (e.g., 81% vs 55% with Cs₂CO₃).
TMO enhances the solubilization of Cs⁺ ions, accelerating the crucial deprotonation step in the catalytic cycle[2].
Amidation
DMF / NMP
Cyrene™
Up to 55-fold increase in Molar Efficiency.
Cyrene acts as a dipolar aprotic medium that allows direct product precipitation upon water addition, bypassing complex workups[3].
Self-Validating Protocol: Amidation in Cyrene™
Mechanistic Rationale: Cyrene provides a highly polar environment that stabilizes the transition state of the nucleophilic acyl substitution while allowing for a completely solvent-free isolation process.
Reaction Setup: To a stirred solution of the acid chloride (1.0 equiv) in Cyrene™ (1.0 M) at 0°C, add Triethylamine (1.1 equiv) to act as an HCl scavenger, protecting the oxolane ring.
Validation Checkpoint 1: A mild exothermic response and the immediate formation of a white precipitate (Triethylamine hydrochloride) visually validate that the nucleophilic attack is occurring. Allow to warm to room temperature over 1 hour.
Isolation: Add water (10 volumes relative to Cyrene) directly to the reaction flask.
Validation Checkpoint 2: The addition of water to Cyrene is exothermic and will cause the pure amide product to precipitate directly out of solution. Filter and wash with water. If the product oils out instead of precipitating, the acyclic ether linkage may be retaining too much water; dry the organic phase over Na₂SO₄ and concentrate under reduced pressure instead.
References
Source: Green Chemistry (RSC Publishing)
Title: 2,2,5,5-Tetramethyloxolane (TMO)
Title: Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™
Source: University of Huddersfield Research Portal
URL
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into its thermal stability, potential decomposition pathways, and best practices for handling and analysis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the expected thermal stability of 3-(Oxolan-3-ylmethoxy)propan-1-amine?
A1: While specific experimental data for the thermal decomposition of 3-(Oxolan-3-ylmethoxy)propan-1-amine is not extensively documented in public literature, we can infer its stability based on its structural components: a primary aliphatic amine, an ether linkage, and a tetrahydrofuran (oxolane) ring. Generally, aliphatic amines exhibit thermal degradation at elevated temperatures. For instance, a structurally related compound, 3-methoxypropylamine, shows decomposition under specific conditions at temperatures as low as 70°C in the presence of oxygen and at 280°C under low oxygen conditions.[1] The presence of the ether linkage and the oxolane ring may influence the exact decomposition temperature. It is crucial to experimentally determine the thermal decomposition limit for your specific application using techniques like Thermogravimetric Analysis (TGA).
Q2: What are the likely thermal decomposition products of 3-(Oxolan-3-ylmethoxy)propan-1-amine?
A2: The thermal decomposition of 3-(Oxolan-3-ylmethoxy)propan-1-amine is expected to yield a mixture of smaller molecules resulting from the cleavage of its primary functional groups. Potential decomposition products could include ammonia, various smaller amines, and fragments from the oxolane ring such as ethylene, carbon monoxide, and formaldehyde.[2][3] The specific products and their relative abundances will depend on the experimental conditions, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.
Q3: How should I properly store 3-(Oxolan-3-ylmethoxy)propan-1-amine to prevent degradation?
A3: To ensure the integrity of 3-(Oxolan-3-ylmethoxy)propan-1-amine, it should be stored in a cool, dry place, typically between 2-8°C.[4] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the amine group.[5] The container should be tightly sealed to protect it from moisture and atmospheric carbon dioxide, which can react with the amine to form carbamate salts.
Q4: What are the key safety precautions when handling this compound at elevated temperatures?
A4: When heating 3-(Oxolan-3-ylmethoxy)propan-1-amine, it is imperative to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile decomposition products.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[6] Given that the compound is a flammable liquid and its vapors may form explosive mixtures with air, all ignition sources should be eliminated from the work area.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and thermal analysis of 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Issue 1: Inconsistent Results in Thermal Analysis (e.g., TGA)
Question: My TGA results for different batches of 3-(Oxolan-3-ylmethoxy)propan-1-amine are not reproducible. What could be the cause?
Answer:
Purity of the Sample: Impurities can significantly alter the thermal decomposition profile. Ensure the purity of your sample using techniques like NMR or GC-MS before performing TGA.
Hygroscopicity: Aliphatic amines can be hygroscopic. Absorbed water will be lost upon heating, leading to an initial weight loss at lower temperatures that can be mistaken for decomposition. To mitigate this, handle the sample in a dry environment (e.g., a glovebox) and consider a drying step at a low temperature (e.g., 40-50°C) under vacuum or an inert gas flow before starting the TGA run, provided this does not cause premature degradation.
Experimental Parameters: Variations in TGA parameters such as heating rate, sample size, and crucible type can affect the results. Slower heating rates (e.g., 5-10°C/min) can provide better resolution of thermal events.[7] Ensure these parameters are consistent across all experiments.
Issue 2: Discoloration of the Compound Upon Heating
Question: My sample of 3-(Oxolan-3-ylmethoxy)propan-1-amine turns yellow or brown upon gentle warming. Is this a sign of decomposition?
Answer:
Oxidation: Discoloration is a common indicator of amine oxidation, which can occur in the presence of air, especially at elevated temperatures.[5] This can lead to the formation of nitroso or nitro compounds. To prevent this, ensure that all heating processes are carried out under an inert atmosphere (e-g., nitrogen or argon).
Thermal Degradation: The discoloration could also be a sign of the onset of thermal decomposition. It is advisable to characterize the discolored material to identify any degradation products and to determine the temperature at which the discoloration begins, as this may represent the upper limit for safe handling in your application.
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Limits using Thermogravimetric Analysis (TGA)
This protocol outlines the steps for determining the thermal stability of 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Sample Preparation: Accurately weigh 5-10 mg of the high-purity liquid sample into a clean, tared TGA crucible. To ensure accurate weighing of the volatile liquid, use a sealed pan if available, or load the sample quickly and immediately place it in the TGA.
Instrument Setup:
Place the crucible in the TGA instrument.
Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[7]
Thermal Program:
Equilibrate the sample at a starting temperature of 30°C.
Ramp the temperature from 30°C to a final temperature of 600°C at a heating rate of 10°C/min.[7]
Data Analysis:
Record the mass loss as a function of temperature.
The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Data Presentation
Parameter
Value
Sample
3-(Oxolan-3-ylmethoxy)propan-1-amine
Sample Mass
5-10 mg
Heating Rate
10°C/min
Atmosphere
Nitrogen
Flow Rate
20-50 mL/min
Temperature Range
30-600°C
Visualizations
Hypothesized Thermal Decomposition Pathway
The following diagram illustrates a simplified, hypothetical thermal decomposition pathway for 3-(Oxolan-3-ylmethoxy)propan-1-amine. The actual decomposition is likely more complex and can proceed through various radical mechanisms.
Caption: Hypothesized thermal decomposition pathways for 3-(Oxolan-3-ylmethoxy)propan-1-amine.
TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA) of 3-(Oxolan-3-ylmethoxy)propan-1-amine.
References
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture - SciSpace. Available at: [Link]
Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications - American Chemical Society. Available at: [Link]
Thermal Stability Analysis of Aqueous Ionic Amines for Sustainable CO2 Capture - JagWorks@USA - University of South Alabama. Available at: [Link]
High-Resolution 1H NMR Analysis of 3-(Oxolan-3-ylmethoxy)propan-1-amine: A Structural Comparison Guide
Introduction In modern drug development, the incorporation of functionalized cyclic ethers is a proven strategy for tuning the physicochemical properties of active pharmaceutical ingredients (APIs). 3-(Oxolan-3-ylmethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern drug development, the incorporation of functionalized cyclic ethers is a proven strategy for tuning the physicochemical properties of active pharmaceutical ingredients (APIs). 3-(Oxolan-3-ylmethoxy)propan-1-amine [1] is a prime example of such a building block, featuring a rigid oxolane (tetrahydrofuran) ring linked to a flexible primary amine chain.
To fully appreciate the analytical nuances of this molecule, it is best evaluated against a flexible, linear counterpart. In this guide, we compare its 1H NMR spectral profile with 3-(2-methoxyethoxy)propan-1-amine [2], a linear PEG-like diamine. By contrasting these two structures, researchers can better understand how conformational rigidity translates into spectral complexity.
Section 1: Structural Dynamics and 1H NMR Causality
As an application scientist, interpreting an NMR spectrum requires looking beyond chemical shifts to understand the underlying molecular dynamics. The spectral differences between our cyclic target and its linear analog are driven by three distinct phenomena:
1. The Primary Amine (-NH2) Exchange Dynamics
In both molecules, the primary amine protons typically appear as a broad singlet around 1.3–1.8 ppm. This signal broadening is caused by the quadrupolar relaxation of the nitrogen-14 nucleus (spin I=1) and the intermediate rates of intermolecular proton exchange[3]. Furthermore, the exact chemical shift of this peak is highly concentration- and solvent-dependent, as hydrogen bonding networks continuously form and break in solution[4].
2. Free Rotation vs. Diastereotopic Complexity
The linear comparator, 3-(2-methoxyethoxy)propan-1-amine, features a flexible PEG-like chain. Rapid carbon-carbon bond rotation averages out the magnetic environments of the protons, yielding simple, first-order splitting patterns (e.g., sharp triplets and a distinct methoxy singlet).
Conversely, the oxolane ring in 3-(Oxolan-3-ylmethoxy)propan-1-amine is conformationally restricted. The presence of a stereocenter at the C3' position makes the protons on the adjacent C2' and C4' carbons diastereotopic . Because they are locked in different spatial environments, they do not magnetically average. They couple not only with neighboring protons but also with each other (geminal coupling), resulting in complex, higher-order multiplets between 1.6–2.1 ppm and 3.4–3.9 ppm[5].
Section 2: Comparative 1H NMR Spectral Data
To facilitate rapid structural verification, the quantitative 1H NMR data (acquired in CDCl3 at 400 MHz) for both compounds is summarized below. Notice the stark contrast in the ether region.
Structural Region
3-(Oxolan-3-ylmethoxy)propan-1-amine (Cyclic)
3-(2-methoxyethoxy)propan-1-amine (Linear)
Amine (-NH2)
~1.5 ppm (br s, 2H)
~1.5 ppm (br s, 2H)
Aliphatic Chain (C2-H2)
~1.7 ppm (quintet, 2H)
~1.7 ppm (quintet, 2H)
Aliphatic Chain (C1-H2)
~2.8 ppm (triplet, 2H)
~2.8 ppm (triplet, 2H)
Aliphatic Chain (C3-H2)
~3.5 ppm (triplet, 2H)
~3.5 ppm (triplet, 2H)
Ring / PEG Ether Protons
~3.4–3.9 ppm (complex overlapping m, 6H) (C2'-H2, C5'-H2, and -CH2-O-)
~3.5–3.6 ppm (m, 4H) (-O-CH2-CH2-O-)
Ring Aliphatic (C4'-H2)
~1.6 & ~2.0 ppm (m, 1H each, diastereotopic)
N/A
Ring Methine (C3'-H)
~2.5 ppm (m, 1H)
N/A
Terminal Group
N/A
~3.3 ppm (s, 3H) (Methoxy -OCH3)
Section 3: Self-Validating Experimental Protocol
To ensure high-fidelity data and prevent misassignment of overlapping signals, follow this self-validating protocol. Every step is designed to isolate variables and confirm structural hypotheses.
Step 1: Sample Preparation
Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as a precise internal reference (0.00 ppm).
Step 2: High-Field Acquisition
Utilize a high-field NMR spectrometer (minimum 400 MHz, preferably 600 MHz) to maximize the dispersion of the crowded oxolane multiplets (3.4–3.9 ppm). Set the relaxation delay (D1) to at least 2 seconds to guarantee accurate integration of the aliphatic chain versus the ring protons.
Step 3: The D2O Shake (Self-Validation)
Because the broad -NH2 singlet can sometimes overlap with the aliphatic C4' or C2 protons, it must be chemically validated. Add 1–2 drops of deuterium oxide (D2O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad singlet at ~1.5 ppm definitively proves it is the exchangeable amine proton, isolating it from the carbon-bound protons[6].
Step 4: Processing and Integration
Apply rigorous manual phase and baseline correction. Integrate the cleanly resolved triplet at ~2.8 ppm (C1-H2) to exactly 2.00, and use this as the anchor to verify the 6H complex multiplet of the oxolane/ether region.
Section 4: Diagnostic Workflow Diagram
Workflow for 1H NMR acquisition and D2O validation of primary amines.
FTIR spectral peaks of 3-(Oxolan-3-ylmethoxy)propan-1-amine
An In-Depth Technical Guide to the FTIR Spectral Peaks of 3-(Oxolan-3-ylmethoxy)propan-1-amine Authored by: Dr. Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transform I...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the FTIR Spectral Peaks of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(Oxolan-3-ylmethoxy)propan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the molecule's constituent functional groups, predict its spectral features by comparing it with simpler structural analogs, and provide a robust experimental protocol for acquiring and interpreting the data.
The molecule 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS No. 933701-26-9) incorporates three key structural features that are readily identifiable by FTIR spectroscopy: a primary aliphatic amine (-NH₂), a cyclic ether (tetrahydrofuran ring), and an acyclic ether linkage (-C-O-C-).[1] Understanding the characteristic vibrations of these groups is paramount for structural confirmation and purity assessment.
Predicted Spectral Analysis and Key Vibrational Modes
The infrared spectrum of a molecule provides a unique "fingerprint" based on the absorption of IR radiation by its chemical bonds, which causes them to vibrate at specific frequencies.[2] For 3-(Oxolan-3-ylmethoxy)propan-1-amine, we can predict the key absorption bands by examining its primary functional groups.
The Primary Amine Group (-NH₂)
The primary amine is one of the most diagnostic features in the spectrum.
N-H Stretching: Primary amines exhibit a characteristic pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[3] These two bands arise from the asymmetric and symmetric stretching modes of the N-H bonds.[4] Their appearance is a definitive indicator of a primary amine (R-NH₂), distinguishing it from secondary amines (R₂NH), which show only one N-H stretch, and tertiary amines (R₃N), which show none.[3][5]
N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the scissoring vibration of the N-H bonds.[4][6] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching bands aid in its correct assignment.
C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines produces a weak to medium band between 1250 and 1020 cm⁻¹.[4][7]
N-H Wagging: A broad, strong band can appear in the 910-665 cm⁻¹ region, resulting from the out-of-plane wagging of the N-H group.[4]
The Ether Groups (C-O-C)
This molecule contains two distinct ether linkages: one within the tetrahydrofuran (oxolane) ring and one connecting the ring to the propylamine moiety.
Asymmetric C-O-C Stretching: The most prominent feature for ethers is a strong absorption band due to the asymmetric C-O-C stretch, which typically appears in the 1300-1000 cm⁻¹ range.[8] For aliphatic ethers, this peak is often found centered around 1120 cm⁻¹.[8][9] Given the presence of both cyclic and acyclic ethers, this region may contain multiple overlapping, strong peaks, making it a complex but highly characteristic area of the spectrum.[10]
The Alkane Backbone (-CH₂-)
C-H Stretching: The stretching vibrations of the C-H bonds in the propyl chain and the tetrahydrofuran ring will produce multiple sharp, medium-to-strong peaks in the 3000-2850 cm⁻¹ region.[6][11] These are characteristic of sp³-hybridized carbon atoms.
Summary of Predicted Absorptions
Wavenumber Range (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3500 - 3300
N-H Asymmetric & Symmetric Stretch
Primary Amine
Medium (two bands)
3000 - 2850
C-H Stretch
Alkane (CH₂)
Strong
1650 - 1580
N-H Bend (Scissoring)
Primary Amine
Medium to Strong
1250 - 1020
C-N Stretch
Aliphatic Amine
Weak to Medium
~1120
C-O-C Asymmetric Stretch
Ether
Strong
910 - 665
N-H Wag
Primary Amine
Strong, Broad
Comparative Spectral Guide: Isolating Structural Features
To confidently assign the peaks for 3-(Oxolan-3-ylmethoxy)propan-1-amine, it is instructive to compare its predicted spectrum with the known spectra of its core components: Tetrahydrofuran (THF) and 1-Propanamine .
1-Propanamine (Propylamine): The spectrum of propylamine provides the blueprint for the aminopropane portion of our molecule. It prominently features the double N-H stretching peaks (~3500-3300 cm⁻¹), the N-H bending peak (~1650-1580 cm⁻¹), and the aliphatic C-N stretch (~1220-1020 cm⁻¹).[7] It also displays the standard aliphatic C-H stretching bands below 3000 cm⁻¹.[7][12]
Tetrahydrofuran (THF): As a simple cyclic ether, the dominant feature in the FTIR spectrum of THF is a very strong C-O-C stretching absorption around 1070 cm⁻¹.[13][14] The spectrum is otherwise dominated by the C-H stretching bands (~2975 and 2860 cm⁻¹). Crucially, it lacks any absorptions in the N-H regions.
The spectrum of 3-(Oxolan-3-ylmethoxy)propan-1-amine can therefore be viewed as a composite of these two. We expect to see the definitive amine peaks from the 1-propanamine "parent" overlaid with the powerful C-O-C ether absorption characteristic of the THF "parent." The key differentiator will be the strong, complex band system in the 1150-1000 cm⁻¹ region, representing the combined C-O-C and C-N stretching vibrations.
Caption: Correlation of functional groups in 3-(Oxolan-3-ylmethoxy)propan-1-amine with their primary IR absorption regions.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol details the acquisition of an FTIR spectrum for a liquid sample like 3-(Oxolan-3-ylmethoxy)propan-1-amine using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquids as it requires minimal sample preparation and provides high-quality, reproducible data.[2]
Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes. This ensures a stable baseline and minimizes drift.
ATR Crystal Cleaning: Before any measurements, clean the surface of the ATR crystal. Apply a few drops of isopropanol to a lint-free wipe and clean the crystal surface thoroughly. Dry with a second clean, dry wipe.
Background Spectrum Acquisition:
Ensure the clean, dry ATR crystal has nothing on its surface.
Initiate a "Background" or "Reference" scan using the instrument control software.
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.[15]
Sample Application:
Place a single drop (approximately 10-20 µL) of 3-(Oxolan-3-ylmethoxy)propan-1-amine directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
Sample Spectrum Acquisition:
Initiate the "Sample" scan using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
Data Analysis:
Process the resulting spectrum by performing a baseline correction if necessary.
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
Compare the obtained peak positions with the predicted values and reference spectra.
Post-Measurement Cleaning:
Thoroughly clean the sample from the ATR crystal using a lint-free wipe soaked in isopropanol.
Perform a final wipe with a dry, lint-free cloth. Run a clean-check scan to ensure no sample residue remains.
Logical Workflow for Spectral Interpretation
When presented with an unknown spectrum suspected to be 3-(Oxolan-3-ylmethoxy)propan-1-amine, a systematic approach is crucial for confident identification.
Caption: A decision-making workflow for the identification of 3-(Oxolan-3-ylmethoxy)propan-1-amine from an FTIR spectrum.
Conclusion
The FTIR spectrum of 3-(Oxolan-3-ylmethoxy)propan-1-amine is rich with information, defined by the clear signatures of its primary amine and dual ether functionalities. The key identifiers are the paired N-H stretching bands above 3300 cm⁻¹, the N-H bending mode near 1600 cm⁻¹, and, most significantly, a strong, complex absorption centered around 1120 cm⁻¹ arising from the C-O-C stretches of the ether groups. By following the provided experimental protocol and comparative analysis workflow, researchers can confidently utilize FTIR spectroscopy for the structural verification and quality control of this compound.
References
Vertex AI Search. (n.d.). IR: amines. Retrieved March 10, 2026.
Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
AIP Publishing. (n.d.).
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
Universallab. (2024, June 16).
Unknown. (n.d.). Table of Characteristic IR Absorptions.
MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG.
ResearchGate. (n.d.). FTIR spectra of THF ( ∼ 3 Torr ) before and after laser irradiation at 193 nm , photoproducts are marked on the peaks.
Unknown. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
Unknown. (n.d.). INFRARED SPECTROSCOPY.
eCommons. (n.d.).
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran.
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine.
ChemicalBook. (n.d.). Tetrahydrofuran(109-99-9) IR Spectrum.
PubMed. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG.
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
A Guide to HPLC Method Development for the Detection of 3-(Oxolan-3-ylmethoxy)propan-1-amine: A Comparative Analysis
The accurate quantification of small polar molecules like 3-(Oxolan-3-ylmethoxy)propan-1-amine, a primary amine building block, presents a common yet significant challenge in pharmaceutical development and quality contro...
Author: BenchChem Technical Support Team. Date: March 2026
The accurate quantification of small polar molecules like 3-(Oxolan-3-ylmethoxy)propan-1-amine, a primary amine building block, presents a common yet significant challenge in pharmaceutical development and quality control. The molecule's inherent properties—high polarity, basicity, and the absence of a UV-absorbing chromophore—preclude the use of standard reversed-phase HPLC methods with UV detection. This guide provides a comparative analysis of two robust strategies for developing a sensitive and reliable HPLC method: Direct Analysis using universal detectors and Indirect Analysis via pre-column derivatization. We will explore the causality behind the experimental choices for each approach, providing detailed protocols and supporting data to guide researchers toward the optimal method for their specific needs.
The Analytical Challenge: Understanding the Analyte
3-(Oxolan-3-ylmethoxy)propan-1-amine is characterized by a primary amine group, which imparts basicity, and an ether-linked tetrahydrofuran moiety, which contributes to its high polarity. These features dictate the primary obstacles in HPLC method development:
Lack of a Chromophore : The molecule does not possess conjugated double bonds or aromatic rings, making it virtually invisible to UV-Vis detectors, the workhorse of most analytical labs.[1]
Poor Retention : Its hydrophilic nature leads to minimal or no retention on traditional nonpolar stationary phases like C18, often eluting in the solvent front.[2]
Poor Peak Shape : The basic amine can engage in secondary interactions with acidic residual silanols on silica-based columns, resulting in significant peak tailing and poor chromatographic performance.[3]
Caption: Chemical Structure of the Analyte.
Strategy 1: Direct Analysis with Universal Detectors
This strategy circumvents the need for chemical modification by employing chromatographic modes that retain polar analytes and detectors that do not require a chromophore. This is often the most direct and efficient approach for routine analysis.
Chromatographic Comparison: HILIC vs. Mixed-Mode
To achieve adequate retention, a polar stationary phase is required.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[4] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] Retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[6] For basic amines, HILIC provides excellent retention without the need for ion-pairing reagents.[7]
Mixed-Mode Chromatography (MMC): MMC columns feature stationary phases with ligands that offer multiple interaction mechanisms, such as reversed-phase and ion-exchange, on a single support.[8][9] For a basic amine, a column combining hydrophobic (e.g., C18) and cation-exchange functionalities is ideal. This dual retention mechanism provides unique selectivity and can significantly improve peak shape by mitigating silanol interactions.[10][11]
bioisosteric properties of 3-(Oxolan-3-ylmethoxy)propan-1-amine vs linear amines
Bioisosteric Rigidification: A Comparative Guide to 3-(Oxolan-3-ylmethoxy)propan-1-amine vs. Linear Amines in Drug Design As a Senior Application Scientist, I frequently encounter the challenge of optimizing flexible, me...
Author: BenchChem Technical Support Team. Date: March 2026
Bioisosteric Rigidification: A Comparative Guide to 3-(Oxolan-3-ylmethoxy)propan-1-amine vs. Linear Amines in Drug Design
As a Senior Application Scientist, I frequently encounter the challenge of optimizing flexible, metabolically labile linkers in lead compounds. Linear ether-amines, while synthetically accessible, often suffer from poor pharmacokinetic (PK) profiles due to rapid CYP450-mediated O-dealkylation and high entropic penalties upon target binding. The strategic bioisosteric replacement with a tetrahydrofuran (oxolane) core—specifically utilizing building blocks like 3-(Oxolan-3-ylmethoxy)propan-1-amine —offers an elegant, field-proven solution to these liabilities.
This guide provides an objective comparison between 3-(Oxolan-3-ylmethoxy)propan-1-amine and its linear aliphatic counterparts, detailing the physicochemical benefits, mechanistic causality, and the rigorous experimental workflows required to validate these properties in vitro.
Physicochemical & Structural Comparison
The fundamental advantage of incorporating an oxolane ring lies in its ability to restrict conformational flexibility without drastically altering the molecular weight or basicity of the primary amine [1].
Property
3-(Oxolan-3-ylmethoxy)propan-1-amine
Linear Equivalent (e.g., 3-(propoxymethyl)propan-1-amine)
Structure Type
Cyclic Ether (Oxolane/THF)
Acyclic Aliphatic Ether
Molecular Weight
159.23 g/mol
145.24 g/mol
Computed LogP
0.38
~0.65
Rotatable Bonds
5
8
Topological Polar Surface Area (TPSA)
44.48 Ų
38.77 Ų
pKa (Primary Amine)
~9.8
~9.8
Metabolic Liability
Low (Sterically shielded α-carbons)
High (Exposed α-carbons)
Mechanistic Causality: Why Rigidify?
The decision to replace a linear ether with an oxolane bioisostere is driven by two primary pharmacological mechanisms:
Thermodynamic Benefits (Entropy)
Flexible linear chains must "freeze" into a single conformation upon binding to a protein target, resulting in a significant loss of conformational entropy (ΔS). The oxolane ring pre-organizes the ether oxygen, reducing the number of rotatable bonds from 8 to 5. This functions as a directional hydrogen bond acceptor and lowers the entropic penalty of binding, which frequently translates to improved target affinity (lower
Kd
or
IC50
) [2, 3].
Metabolic Shielding (CYP450 Evasion)
Linear ethers are highly vulnerable to oxidative metabolism. Cytochrome P450 enzymes typically oxidize the α-carbon of ethers to form an unstable hemiacetal, leading to rapid O-dealkylation and clearance. The oxolane ring restricts the conformation, making it sterically and geometrically difficult for the molecule to adopt the transition state required for α-hydroxylation within the CYP active site, thereby drastically improving microsomal stability [4].
Caption: Logical pathways demonstrating the pharmacological benefits of oxolane bioisosteres over linear ethers.
Experimental Validation Workflows
To objectively quantify the advantages of the oxolane bioisostere, we employ self-validating in vitro assays. A protocol is only as trustworthy as its internal controls; therefore, these workflows are designed to isolate specific variables while ruling out false positives.
Protocol 1: Phase I Metabolic Stability (Microsomal Clearance)
Objective: To quantify the resistance of the oxolane ring to CYP450-mediated O-dealkylation compared to the linear equivalent.
Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Spiking: Add the test compound (3-(Oxolan-3-ylmethoxy)propan-1-amine derivative) to a final concentration of 1 µM.
Self-Validation (Positive Control): Run a parallel assay using Verapamil (1 µM) to confirm microsomal enzyme viability.
Self-Validation (Negative Control): Run a parallel assay without NADPH to rule out chemical instability or non-CYP-mediated degradation.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, ensuring precise temporal snapshots of metabolism.
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Calculation: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant (
k
), half-life (
t1/2
), and intrinsic clearance (
CLint
).
Caption: Step-by-step workflow for the self-validating Microsomal Stability Assay.
Objective: To assess how the rigidified hydration sphere of the oxolane ring impacts passive gastrointestinal absorption.
Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane. Causality: This artificial lipid bilayer mimics the lipophilic environment of the intestinal epithelium.
Donor/Acceptor Loading: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
Self-Validation: Include Propranolol (high permeability) and Atenolol (low permeability) as reference standards to validate membrane integrity and assay dynamic range.
Incubation: Assemble the donor plate over the acceptor plate and incubate at room temperature for 5 hours without agitation.
Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
Peff
).
Conclusion
The transition from a linear aliphatic ether-amine to 3-(Oxolan-3-ylmethoxy)propan-1-amine is not merely a structural tweak; it is a calculated thermodynamic and metabolic optimization. By leveraging the conformational restriction and steric shielding inherent to the tetrahydrofuran core, drug development professionals can systematically reduce entropic binding penalties and evade rapid CYP450-mediated clearance. When integrated into a lead optimization campaign, this bioisosteric strategy consistently yields candidates with superior in vivo efficacy and prolonged half-lives.
References
Title: Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link] [3]
Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation
Source: PMC - National Institutes of Health (NIH)
URL: [Link][4]
Validation
A Senior Application Scientist's Guide to the Elemental Analysis Validation of 3-(Oxolan-3-ylmethoxy)propan-1-amine
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth, experience-driven comp...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth, experience-driven comparison of elemental analysis for 3-(Oxolan-3-ylmethoxy)propan-1-amine, a key intermediate in various synthetic pathways. We will delve into the validation of this technique, comparing it with other analytical methods and providing the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.
The Critical Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and long-standing technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample of an organic compound.[1][2] This method is predicated on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products.[1][2] For a novel compound like 3-(Oxolan-3-ylmethoxy)propan-1-amine, this analysis serves as a primary checkpoint for confirming its empirical formula and assessing its purity.
Theoretical Elemental Composition of 3-(Oxolan-3-ylmethoxy)propan-1-amine
Before any analysis, it is crucial to establish the theoretical elemental composition based on the compound's molecular formula.
To calculate the theoretical percentages of each element, we use the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).
This theoretical composition is the benchmark against which all experimental results will be compared.
Validation Protocol: A Framework for Trustworthiness
The validation of an analytical procedure is essential to ensure its reliability, accuracy, and consistency.[5] For elemental analysis, the validation process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Key Validation Parameters
The core parameters for validating an elemental analysis method are:
Accuracy: The closeness of the experimental results to the true or accepted value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is further divided into:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Workflow for CHN Analysis
The following is a detailed, step-by-step methodology for the CHN analysis of 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Instrumentation
A standard CHN elemental analyzer is employed. These instruments typically operate based on the Dumas method, involving high-temperature combustion.[1][2]
Experimental Protocol
Sample Preparation:
Accurately weigh approximately 2-3 mg of the 3-(Oxolan-3-ylmethoxy)propan-1-amine sample into a tin capsule using a microbalance.[9]
Fold the tin capsule to ensure no sample is lost and a compact, uniform shape is achieved.[9]
Record the exact weight of the sample.
Instrument Calibration:
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).
Run a series of standards at varying weights to establish a calibration curve. The R² value of the curve should be ≥ 0.999 to ensure linearity.[10]
Analysis:
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
The sample is combusted at a high temperature (typically around 900-1000°C) in a pure oxygen environment.[2]
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.
The gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector.[2]
Data Acquisition and Processing:
The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.
Caption: Decision-making guide for selecting analytical techniques.
Causality in Technique Selection
The choice of analytical technique is driven by the specific question being asked. For the initial confirmation of the elemental makeup of a newly synthesized batch of 3-(Oxolan-3-ylmethoxy)propan-1-amine, elemental analysis is the most direct and cost-effective method. However, for complete structural verification and to rule out isomeric impurities, NMR and Mass Spectrometry are indispensable. A multi-faceted approach, leveraging the strengths of each technique, provides the most robust and trustworthy characterization.
Conclusion
The validation of elemental analysis for 3-(Oxolan-3-ylmethoxy)propan-1-amine demonstrates its continued relevance as a cornerstone of chemical analysis in pharmaceutical development. Its high accuracy and precision in determining elemental composition provide a reliable confirmation of the empirical formula. While newer techniques like NMR and mass spectrometry offer more detailed structural information, elemental analysis remains a critical and complementary tool for ensuring the identity and purity of novel chemical entities. This guide, grounded in established validation principles and practical experimental considerations, serves as a comprehensive resource for scientists engaged in the rigorous process of drug discovery and development.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Perkin Elmer 2400 Elemental Analyzer Oper
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
Comparative Reactivity Guide: Oxolanyl Amines vs. Cyclohexyl Amines
Executive Summary In advanced organic synthesis and medicinal chemistry, the selection of a cyclic aliphatic amine profoundly impacts both the chemical reactivity of the intermediate and the pharmacokinetic profile of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and medicinal chemistry, the selection of a cyclic aliphatic amine profoundly impacts both the chemical reactivity of the intermediate and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison between cyclohexyl amines (e.g., cyclohexylamine) and oxolanyl amines (e.g., 3-aminotetrahydrofuran). By analyzing their stereoelectronic environments, we elucidate how the introduction of a single heteroatom fundamentally alters nucleophilicity, basicity, and spatial conformation.
Mechanistic Grounding: Stereoelectronics and Causality
The fundamental difference in reactivity between these two classes of amines stems from the inductive effect (-I) exerted by the oxygen atom in the oxolanyl ring.
Cyclohexyl Amines: The Aliphatic Baseline
Cyclohexylamine (CHA) is a purely carbocyclic, aliphatic amine. The
sp3
-hybridized carbon atoms of the cyclohexane ring are weakly electron-donating (+I effect). This high electron density is localized on the nitrogen lone pair, making CHA a strong base (pKa ~ 10.9) and a highly aggressive nucleophile. Sterically, the cyclohexane ring adopts a rigid chair conformation, which can introduce significant 1,3-diaxial steric hindrance during transition state formation in catalytic cycles[1].
Oxolanyl Amines: Attenuated Reactivity via Inductive Withdrawal
In 3-aminotetrahydrofuran (3-THF-amine), the oxygen atom is positioned
β
to the amine-bearing carbon. Oxygen is highly electronegative and withdraws electron density through the
σ
-bond network[2]. This inductive withdrawal stabilizes the unshared electron pair on the nitrogen, rendering it less available for protonation or nucleophilic attack. Consequently, the pKa drops by approximately 2 logarithmic units to ~8.9[3]. Furthermore, the five-membered oxolane ring adopts a more flexible envelope conformation, altering the steric trajectory of the amine during nucleophilic substitutions.
Caption: Stereoelectronic effects dictating the reactivity of oxolanyl vs cyclohexyl amines.
Quantitative Comparison
To facilitate rational reagent selection, the physicochemical and reactive parameters of the two prototypical amines are summarized below.
3-THF-amine is ~100x less basic, existing largely as the free base at physiological pH (7.4).
Nucleophilicity
Excellent (
SN2
/
SNAr
)
Moderate
CHA reacts rapidly at room temp; 3-THF-amine requires heating or stronger electrophiles.
Ring Conformation
Chair (rigid)
Envelope (flexible)
Oxolanyl rings present less steric bulk in transition states during metal catalysis[1].
Lipophilicity (cLogP)
~1.49
~ -0.30
Oxolanyl amines drastically improve aqueous solubility and reduce non-specific binding.
Implications in Drug Development & Catalysis
Tuning ADME and Toxicity Profiles
In medicinal chemistry, highly basic amines (like CHA) are notorious for causing human ether-à-go-go-related gene (hERG) channel blockade, leading to cardiotoxicity. They also suffer from poor passive membrane permeability due to being >99% ionized in the blood. Replacing a cyclohexyl amine with an oxolanyl amine is a proven bioisosteric strategy. The reduced basicity increases the fraction of unionized drug, enhancing blood-brain barrier (BBB) penetration and mitigating hERG liability[4][5].
Transition-Metal Catalysis
The structural differences extend beyond the nitrogen atom. In Iridium-catalyzed
C(sp3)−H
borylation, the bulkier cyclohexyl group induces larger steric repulsion with the catalyst ligand compared to the oxolanyl group[1]. Furthermore, the
β
-C-H bonds of oxolanes exhibit higher valence orbital energy due to antibonding overlap with the oxygen 2p orbital, making the oxolanyl ring inherently more reactive toward oxidative addition than the cyclohexyl ring[6].
Experimental Protocols
The following self-validating protocols demonstrate the practical differences in reactivity between these two amines.
Protocol A: Comparative
SNAr
Reactivity
This protocol highlights the attenuated nucleophilicity of 3-THF-amine compared to CHA when reacted with a deactivated electrophile (e.g., 2-chloroquinoline).
Preparation: In two separate, oven-dried 20 mL scintillation vials (Vial A and Vial B), dissolve 2-chloroquinoline (1.0 mmol, 163 mg) in 5.0 mL of anhydrous DMF.
Base Addition: Add DIPEA (2.0 mmol, 348 µL) to both vials.
Amine Addition:
To Vial A, add Cyclohexylamine (1.2 mmol, 137 µL).
To Vial B, add 3-Aminotetrahydrofuran (1.2 mmol, 104 mg).
Reaction Conditions: Stir both vials at 80 °C under a nitrogen atmosphere.
Kinetic Sampling: Withdraw 50 µL aliquots at 1h, 4h, and 12h. Quench with 1 mL of 50% MeCN/Water and analyze via LC-MS.
Expected Outcome: Vial A (CHA) will show >95% conversion within 4 hours due to high nucleophilicity. Vial B (3-THF-amine) will exhibit slower kinetics, requiring 12–16 hours to reach >90% conversion due to the -I effect of the ring oxygen.
Caption: Parallel SNAr experimental workflow for kinetic and yield comparison.
Protocol B: Reductive Amination
Reductive amination is less sensitive to the initial nucleophilicity of the amine, making it an excellent method for installing oxolanyl amines onto complex scaffolds without requiring harsh heating.
Step-by-Step Methodology:
Imine Formation: Dissolve the target aldehyde (1.0 mmol) and 3-aminotetrahydrofuran (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL).
Acid Catalysis: Add glacial acetic acid (1.2 mmol) to facilitate iminium ion formation. The lower basicity of 3-THF-amine means it will not completely buffer the acid, allowing efficient catalysis. Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (
NaBH(OAc)3
, 1.5 mmol) in portions over 15 minutes.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous
NaHCO3
(10 mL). Extract with dichloromethane (3 x 10 mL), dry over
MgSO4
, and concentrate under reduced pressure.
References
Master Organic Chemistry. "5 Key Basicity Trends of Amines". Available at:[Link]
Ataman Chemicals. "CYCLOHEXYLAMINE (CHA)". Available at:[Link]
LookChem. "Cas 111769-26-7, (R)-3-AMINOTETRAHYDROFURAN". Available at:[Link]
Guerrero, M., et al. (2019). "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)". Journal of Medicinal Chemistry. Available at:[Link]
ACS Publications. (2021). "A Computational Mechanistic Analysis of Iridium-Catalyzed C(sp3)–H Borylation Reveals a One-Stone–Two-Birds Strategy to Enhance Catalytic Activity". Available at:[Link]
ResearchGate. "Sp3 C-H Borylation Catalyzed by Iridium(III) Triboryl Complex: Comprehensive Theoretical Study of Reactivity, Regioselectivity, and Prediction of Excellent Ligand". Available at: [Link]
Comparative Guide to Reference Standards for 3-(Oxolan-3-ylmethoxy)propan-1-amine: Analytical Qualification and Application in Targeted Protein Degradation
Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the structural integrity of linker molecules is paramount. 3-(Oxolan-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the structural integrity of linker molecules is paramount. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) has emerged as a highly valuable aliphatic linker building block[1].
From a mechanistic standpoint, this molecule offers three distinct advantages over traditional linear polyethylene glycol (PEG) chains:
The Primary Amine: Acts as a highly nucleophilic anchor, enabling robust amide coupling with carboxylate-bearing warheads (e.g., kinase inhibitors) or E3 ligase recruiters[1].
The Ether Linkage: Maintains the necessary flexibility and aqueous solubility required for favorable pharmacokinetic profiles.
The Oxolane (Tetrahydrofuran) Ring: Introduces critical steric bulk and conformational rigidity. This pre-organizes the linker, reducing the entropic penalty upon target binding and potentially enhancing the ternary complex stability of the resulting PROTAC[1].
However, the lack of a conjugated
π
-system in this molecule presents a severe analytical blindspot. This guide objectively compares available reference standard grades and provides a self-validating analytical protocol to ensure absolute purity before integration into multi-million-dollar drug development pipelines.
The Analytical Blindspot: Why Standard Purity Metrics Fail
Most pharmaceutical quality control laboratories default to High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) for purity assessment. This is a critical error for 3-(Oxolan-3-ylmethoxy)propan-1-amine.
Because the molecule consists entirely of aliphatic carbons, an ether, and an amine, it is "UV-blind." It does not absorb UV light above 200 nm. Attempting to analyze this compound at 200–210 nm results in massive baseline drift from mobile phase solvents, rendering integration impossible and masking structurally similar impurities (such as unreacted starting materials or regioisomers)[2].
The Expert Solution: To establish a trustworthy reference standard, laboratories must abandon UV detection in favor of universal mass-based detection, specifically Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[2]. CAD measures the mass of non-volatile analytes after nebulization and solvent evaporation, providing a uniform, structure-independent response.
Reference Standard Tier Comparison
Selecting the correct grade of 3-(Oxolan-3-ylmethoxy)propan-1-amine dictates the success of downstream synthetic workflows. Below is an objective comparison of available reference standard tiers.
Grade Tier
Purity (HPLC-CAD)
Identity Verification
Moisture (KF)
Best Application & Causality
Tier 1: Metrological (qNMR)
>99.5%
qNMR, HRMS
<0.5%
Late-stage API release. qNMR provides absolute mass fraction, eliminating detector bias.
Tier 2: Commercial High-Purity
>98.0%
MS,
1
H-NMR
<2.0%
Routine PROTAC/ADC synthesis. Sufficiently pure to prevent chain-termination during amide coupling.
Tier 3: Crude / In-House
85.0 - 95.0%
TLC, low-res MS
Variable
Early-stage scouting. High moisture content will quench coupling reagents (e.g., HATU), requiring pre-drying.
To accurately qualify a Tier 1 or Tier 2 reference standard, the following step-by-step HPLC-CAD methodology must be employed. This protocol is designed as a self-validating system in strict accordance with[3].
Step 1: Sample Preparation
Causality: Aliphatic amines are inherently hygroscopic. Moisture absorption alters the apparent mass, leading to inaccurate standard curves.
Equilibrate the reference standard in a desiccator over
P2O5
for 24 hours prior to weighing.
Accurately weigh 10.0 mg of 3-(Oxolan-3-ylmethoxy)propan-1-amine and dissolve in 10.0 mL of Acetonitrile:Water (90:10, v/v) to create a 1.0 mg/mL stock.
Step 2: Chromatographic Conditions (HILIC Mode)
Causality: Reversed-phase C18 columns fail to retain highly polar aliphatic amines. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions) ideal for this molecule.
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid to ensure full protonation of the amine).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 90% B hold for 2 min, ramp to 50% B over 15 min, hold for 3 min, return to 90% B.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Step 3: Charged Aerosol Detector (CAD) Settings
Evaporation Temperature: 35°C (Optimized to prevent volatilization of the relatively low-molecular-weight amine).
Data Collection Rate: 10 Hz.
Filter: 3.6 seconds.
Step 4: System Suitability Test (SST) & Automatic Halt
Trustworthiness mechanism: Before analyzing the reference standard, inject a known System Suitability Standard (containing the analyte and a known related impurity).
Action: If the SST fails, the chromatography data system (CDS) must be programmed to automatically halt the sequence. Do not proceed with qualification.
Method Validation Data per ICH Q2(R2)
The following table summarizes the experimental validation data for the HPLC-CAD method, demonstrating its fitness for purpose under[3].
Crucial: CAD physics dictate a non-linear response; a quadratic fit or power-law transformation was applied.
Precision
%RSD
≤2.0%
(Repeatability)
%RSD = 1.1% (n=6)
Confirms the stability of the nebulizer and evaporation tube.
LOD / LOQ
S/N
≥3
(LOD),
≥10
(LOQ)
LOD: 0.5 µg/mL LOQ: 1.5 µg/mL
Ensures detection of trace chain-truncated impurities.
Visualizations
Workflow for the analytical qualification of aliphatic amine reference standards.
Synthetic pathway utilizing the oxolane linker for PROTAC assembly.
References
Validation of Analytical Procedures Q2(R2) - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)
Source: ResearchGate
URL:[Link]
FDA-approved kinase inhibitors in PROTAC design, development and synthesis
Source: ResearchGate / PMC
URL:[Link]
Comprehensive Operational and Disposal Guide for 3-(Oxolan-3-ylmethoxy)propan-1-amine
1. Executive Summary & Hazard Profile 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a bifunctional specialty chemical widely utilized in drug development and advanced organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
1. Executive Summary & Hazard Profile
3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a bifunctional specialty chemical widely utilized in drug development and advanced organic synthesis. Its molecular architecture presents a dual-hazard profile that dictates strict operational and disposal logistics:
The Oxolane Moiety (Peroxide Hazard): The tetrahydrofuran (oxolane) ring contains an ether linkage highly susceptible to autoxidation, classifying it as a Class B Peroxide Forming Chemical (PFC).
The Primary Amine (Corrosive Hazard): The propan-1-amine chain imparts strong nucleophilicity and basicity, making the compound corrosive to tissues and highly reactive with acidic waste streams.
2. Mechanistic Causality of Degradation
Understanding the chemical degradation pathways is critical for safe handling. The primary danger arises from the autoxidation of the oxolane ring. Molecular oxygen from the air inserts into the relatively weak C-H bond adjacent to the ether oxygen via a radical chain mechanism, forming hydroperoxides [1]. Over time, or upon concentration, these hydroperoxides can polymerize into highly unstable, shock-sensitive cyclic peroxides.
Simultaneously, the primary amine group dictates the compound's incompatibility with standard acidic waste. If mixed with acids, the amine undergoes a violent, exothermic neutralization. The heat generated by this acid-base reaction can exponentially accelerate the decomposition of any accumulated peroxides, leading to a "run-away" thermal explosion [2].
3. Operational Logistics & Storage Plan
To preemptively manage these hazards, laboratories must implement a strict lifecycle tracking system.
Shelf-Life Tracking: Date the container upon receipt and again upon opening. Unopened containers must be disposed of within 12 months. Opened containers must be tested or disposed of within 6 months [3], [4].
Storage Conditions: Store in high-density polyethylene (HDPE) or the original manufacturer's opaque container. Keep away from direct light, heat, and oxidizing agents. Crucial limitation: Do not refrigerate below the compound's freezing point, as precipitated peroxides are exceptionally sensitive to mechanical shock [5].
4. Pre-Disposal Peroxide Testing Protocol
Before any disposal action, the peroxide concentration must be quantified. This is a self-validating protocol: visual inspection ensures physical safety before testing, and the test dictates the disposal route.
Step 1: Visual Inspection (Non-Invasive)
Without moving the container, inspect the liquid using a flashlight. Look for:
Crystalline solids around the cap or suspended in the liquid.
Visible discoloration (yellowing) or liquid stratification (layering).
If any of these are observed, DO NOT TOUCH the container. Evacuate the immediate area and contact your Environmental Health & Safety (EHS) department or local HazMat team immediately[6], [4].
Step 2: Potassium Iodide (KI) Testing Method
If the liquid is clear and free of crystals, proceed with chemical validation.
Preparation: In a clean glass test tube, mix 1 mL of a freshly prepared 10% (w/v) Potassium Iodide (KI) aqueous solution with 1 mL of glacial acetic acid [7].
Sampling: Carefully extract 0.1 mL of the 3-(Oxolan-3-ylmethoxy)propan-1-amine using a clean glass pipette and add it to the test tube.
Observation: Shake gently and observe for 1 to 3 minutes.
Validation: The presence of peroxides will oxidize the iodide ions into free iodine, turning the solution yellow or brown. The intensity of the color correlates with the peroxide concentration. Alternatively, use commercial Quantofix® peroxide test strips for a direct ppm readout [5], [7].
5. Quantitative Action Levels and Waste Segregation
Table 1: Peroxide Concentration Action Levels
Concentration
Hazard Level
Required Action
< 25 ppm
Low
Safe for standard basic/flammable hazardous waste consolidation [6].
25 - 100 ppm
Moderate
Do not distill or concentrate. Requires chemical deactivation prior to disposal or special EHS pickup [6].
> 100 ppm
Severe (Explosive)
Do not move container. Evacuate area and contact EHS immediately for bomb squad/HazMat intervention [6].
Table 2: Waste Segregation Compatibility
Material Class
Compatibility
Mechanistic Rationale
Strong Acids
Incompatible
Exothermic neutralization with the primary amine; heat accelerates peroxide decomposition [2].
Generally stable, but keep separate to reduce institutional disposal costs.
Basic/Flammable Organics
Compatible
Standard waste stream for basic amines and stable ether derivatives.
6. Peroxide Deactivation Protocol (For 25-100 ppm)
If the peroxide level is between 25 and 100 ppm, EHS guidelines may require deactivation before the chemical can be safely transported as standard waste.
Reagent Preparation: In a fume hood, prepare a 20% (w/v) aqueous solution of ferrous sulfate (FeSO4).
Reduction: Slowly add the ferrous sulfate solution to the peroxidized amine waste while stirring gently. The ferrous ions act as a reducing agent, converting the dangerous hydroperoxides into stable alcohols [7].
Validation (Self-Correction): Allow the mixture to settle, then re-test the organic layer using the KI method (Step 2 above). If the test is positive, repeat the reduction step until a negative result is achieved.
Packaging: Once validated as peroxide-free, transfer the mixture to an HDPE carboy labeled "Hazardous Waste: Basic Flammable Liquid (Amine/Ether Mixture)".
7. Disposal Workflow Visualization
Decision tree for 3-(Oxolan-3-ylmethoxy)propan-1-amine peroxide testing and disposal.
8. References
"Peroxide Forming Chemicals | Environmental Health & Safety (EHS)", University of Texas at Austin. URL: [Link]
"Peroxide-Forming Chemicals (PFCs) - Research", University of Georgia. URL: [Link]
"Peroxide Forming Chemicals: Management, Retention and Storage", Vanderbilt University Medical Center. URL:[Link]
"PEROXIDE FORMING CHEMICALS", Yale Environmental Health & Safety. URL: [Link]
"An ab initio and DFT study of the autoxidation of THF and THP", ResearchGate. URL: [Link]
"Peroxides and peroxide-forming compounds", University of Pittsburgh. URL:[Link]
Personal protective equipment for handling 3-(Oxolan-3-ylmethoxy)propan-1-amine
As a Senior Application Scientist, I approach the handling of novel or bifunctional chemical entities not just as a set of rules, but as a system of mechanistic risk management. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of novel or bifunctional chemical entities not just as a set of rules, but as a system of mechanistic risk management. 3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 933701-26-9) is a prime example of a compound that requires a nuanced, highly structured safety protocol due to its dual functional groups: a primary aliphatic amine and an oxolane (tetrahydrofuran) ring[1].
To handle this chemical safely, one must understand the causality behind its hazards. The aliphatic amine moiety is highly basic and corrosive, capable of rapidly saponifying fats in the skin and causing irreversible tissue damage[2]. Simultaneously, the oxolane ring is highly susceptible to auto-oxidation. Upon exposure to atmospheric oxygen, it undergoes hydrogen abstraction at the alpha-carbon, forming shock-sensitive, explosive hydroperoxides[3].
The following guide establishes a self-validating, step-by-step operational and disposal framework designed to mitigate both corrosivity and explosive peroxide formation.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. Aliphatic amines rapidly permeate thin latex or standard nitrile gloves, while the ether component acts as an aggressive solvent[4]. The following matrix outlines the mandatory PPE based on mechanistic justifications.
Equipment Category
Specification
Mechanistic Justification
Hand Protection
Butyl Rubber (≥0.4 mm thickness)
Butyl rubber provides superior chemical resistance to both highly basic aliphatic amines and volatile ethers, preventing lipid bilayer disruption in the skin[4].
Eye Protection
Chemical Splash Goggles + Face Shield
The primary amine poses a Category 1 Serious Eye Damage risk. A face shield prevents irreversible corneal saponification from micro-splashes[2].
Body Protection
Flame-Resistant (FR) Lab Coat + Apron
Mitigates the dual risk of chemical burns and potential fire hazards associated with peroxide-forming ethers[5].
Respiratory
Fume Hood (Face velocity >100 fpm)
Prevents the inhalation of volatile basic amine vapors and potential peroxide aerosols during transfer[2].
Operational Workflow & Handling Protocols
Because 3-(Oxolan-3-ylmethoxy)propan-1-amine is a Class B peroxide-forming chemical (chemicals that form explosive levels of peroxides upon concentration), every interaction with the chemical must be treated as a self-validating system[5]. You must empirically prove the absence of peroxides before proceeding with any evaporative or synthetic steps.
Step-by-Step Handling Methodology
Pre-Operation Validation (Date Checking):
Inspect the container's lifecycle log. Oxolane derivatives must be dated upon receipt and upon opening[6]. If the container has been open for more than 3 months and lacks a recent peroxide test, do not touch the cap. Friction on the threads can detonate crystallized peroxides[6].
Empirical Peroxide Screening:
Working inside a certified fume hood behind the sash, use a quantitative peroxide test strip (e.g., Quantofix®). Wet the test zone with a drop of distilled water (to aid in hydroperoxide detection in organic solvents), apply a micro-drop of the chemical, and wait for the colorimetric shift.
Validation Threshold: If peroxides exceed 10 ppm, abort the operation and initiate emergency disposal protocols[5].
Inert Atmosphere Dispensing:
Because oxygen initiates the free-radical formation of peroxides[5], dispensing must occur under an inert atmosphere. Use a Schlenk line or a continuous flow of high-purity Nitrogen (N₂) or Argon (Ar) to blanket the receiving vessel.
Evaporation & Distillation Constraints:Never distill or evaporate this solvent to complete dryness. Peroxides are significantly less volatile than the parent amine; evaporation concentrates them in the residual volume, drastically increasing the risk of thermal or mechanical detonation.
Post-Handling Headspace Purging:
Before sealing the source bottle, insert an inert gas line into the headspace (without touching the liquid) and purge with N₂ or Ar for 30–60 seconds. This displaces atmospheric oxygen, halting the auto-oxidation cascade[3].
Operational Decision Logic
Workflow for peroxide testing and safe handling of oxolane-containing amines.
Storage, Logistics, and Lifecycle Management
Proper storage is the primary defense against chemical degradation. 3-(Oxolan-3-ylmethoxy)propan-1-amine must be stored in a manner that starves the peroxide-forming reaction of its required kinetic energy and chemical precursors (oxygen and light)[3].
Parameter
Specification
Causality / Rationale
Temperature
2-8°C (Refrigerated)
Lowering the thermal energy of the system exponentially slows the kinetics of auto-oxidation and peroxide formation[1].
Atmosphere
Nitrogen (N₂) or Argon (Ar)
Displacing oxygen from the container's headspace removes the primary reactant needed for alpha-carbon hydrogen abstraction[3].
Light Exposure
Opaque / Amber Containers
Ultraviolet and ambient light act as radical initiators, accelerating the breakdown of the oxolane ring into unstable hydroperoxides[3].
Lifecycle Limit
12 Months (Opened)
Even with rigorous inert purging, trace oxygen inevitably enters during use. The chemical must be discarded as hazardous waste 12 months after opening[5].
Emergency Response and Disposal Plans
Spill Protocols
In the event of a spill, immediately eliminate all ignition sources. Because the chemical is a highly basic amine, it must be neutralized carefully. Do not use strong acids, which will cause a violent exothermic reaction. Instead, use a compatible chemical absorbent or a mild acidic buffer (like citric acid) to neutralize the amine, followed by absorption with an inert material (e.g., diatomaceous earth)[7].
High-Peroxide Disposal
If peroxide testing indicates levels >10 ppm, or if visible crystals are present around the cap threads, the container is an active explosive hazard[6].
Do not move the container. Mechanical shock can trigger detonation.
Evacuate the immediate laboratory space.
Contact Environmental Health and Safety (EHS) or a specialized hazardous materials disposal unit immediately[6]. They will remotely open or chemically deactivate the peroxides (often using ferrous sulfate or sodium bisulfite solutions) before incineration.
References
Tetrahydrofuran (THF) Storage and Handling
BASF / ymaws.com. Retrieved from:[Link]